Product packaging for 8-Chloro Diclosulam(Cat. No.:)

8-Chloro Diclosulam

Cat. No.: B15292556
M. Wt: 440.7 g/mol
InChI Key: LETGQJLCXNKLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro Diclosulam (CAS 207801-50-1) is a chemical derivative of the herbicide diclosulam, which is primarily used for broadleaved weed control in agricultural settings for crops like soybeans and peanuts . As a member of the triazolopyrimidine sulfonanilide herbicide class, its research value is closely tied to its potential mechanism of action, which involves the inhibition of the plant enzyme acetolactate synthase (ALS), a key component in amino acid synthesis . Researchers are interested in such fluorinated sulphonamide compounds for developing new agrochemicals with distinct physical, chemical, and biological properties, aiming for solutions that are highly effective and have a reduced environmental impact . This makes this compound a compound of interest in studies focused on weed management, herbicide resistance, and environmental fate. The product is supplied with a purity of >90% and should be stored at -20°C, protected from light and moisture to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl3FN5O3S B15292556 8-Chloro Diclosulam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Cl3FN5O3S

Molecular Weight

440.7 g/mol

IUPAC Name

8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3

InChI Key

LETGQJLCXNKLMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-Chloro Diclosulam in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro Diclosulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, exerts its phytotoxic effects through the targeted inhibition of a key enzyme in the plant's metabolic pathways. This guide delineates the molecular mechanism of action, focusing on the inhibition of acetolactate synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis. The content herein provides a comprehensive overview of the biochemical cascade, supported by available data on related compounds, and outlines detailed experimental protocols for the investigation of this herbicide's mode of action.

Introduction

This compound is a derivative of the well-characterized herbicide diclosulam.[1] Like its parent compound, it is a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme plays a critical role in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[2] These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and overall plant growth.[4] The inhibition of ALS by this compound leads to a deficiency in these crucial amino acids, ultimately resulting in the cessation of growth and death of susceptible plant species.[4]

Molecular Mechanism of Action

The primary mode of action of this compound is the specific and potent inhibition of the acetolactate synthase (ALS) enzyme.[2][3]

Target Enzyme: Acetolactate Synthase (ALS)

ALS is a critical enzyme found in plants and microorganisms but is absent in animals, making it an effective and selective target for herbicides.[5] It catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[2]

Inhibition of ALS and Disruption of BCAA Synthesis

This compound, as a triazolopyrimidine sulfonamide, binds to a specific site on the ALS enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[2] The blockage of ALS prevents the conversion of pyruvate to acetolactate and 2-ketobutyrate to acetohydroxybutyrate, the initial steps in the BCAA synthesis pathway. This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[6]

The following diagram illustrates the biosynthetic pathway of branched-chain amino acids and the point of inhibition by this compound.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Inhibitor This compound Inhibitor->ALS Val_Leu_path ... Acetolactate->Val_Leu_path Ile_path ... alpha_Aceto_alpha_hydroxybutyrate->Ile_path Valine Valine Val_Leu_path->Valine Leucine Leucine Val_Leu_path->Leucine Isoleucine Isoleucine Ile_path->Isoleucine Proteins Proteins & Cell Growth Valine->Proteins Leucine->Proteins Isoleucine->Proteins

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data

HerbicideTarget OrganismAssay TypeIC50 / Ki ValueReference
DiclosulamAmaranthus palmeriIn vivo dose-response-[7]
PenoxsulamRice weedsWhole plant-[3]
FlorasulamBroadleaf weeds--[3]

Note: The absence of specific IC50 or Ki values for this compound highlights a gap in the publicly available literature. The provided data for related compounds demonstrates the high potency typical of this herbicide class.

Experimental Protocols

The following sections detail standardized protocols for investigating the mechanism of action of ALS-inhibiting herbicides like this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the isolated ALS enzyme.

Methodology:

  • Enzyme Extraction:

    • Homogenize young, actively growing plant tissue (e.g., shoots or leaves) in a chilled extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, and 1 mM PMSF).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • The supernatant containing the crude enzyme extract is collected. Further purification can be achieved through ammonium sulfate precipitation and chromatography if necessary.

  • Assay Reaction:

    • The assay is typically performed in a microplate format.

    • The reaction mixture contains assay buffer, the enzyme extract, cofactors (thiamine pyrophosphate, FAD, and MgCl2), and the substrate (pyruvate).

    • A range of concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

    • The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).

  • Detection of Acetolactate:

    • The reaction is stopped by the addition of acid (e.g., H2SO4).

    • The acetolactate produced is decarboxylated to acetoin by heating.

    • Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically at a specific wavelength (e.g., 530 nm).

  • Data Analysis:

    • The percentage of ALS inhibition is calculated for each herbicide concentration relative to a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ALS_Assay_Workflow Start Start: Plant Tissue Homogenization Homogenization (Extraction Buffer) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Enzyme_Extract Crude Enzyme Extract (Supernatant) Centrifugation->Enzyme_Extract Assay_Setup Assay Setup in Microplate (Buffer, Cofactors, Substrate) Enzyme_Extract->Assay_Setup Inhibitor_Addition Addition of this compound (Concentration Gradient) Assay_Setup->Inhibitor_Addition Incubation Incubation Inhibitor_Addition->Incubation Reaction_Stop Reaction Stoppage (Acidification) Incubation->Reaction_Stop Decarboxylation Decarboxylation to Acetoin (Heating) Reaction_Stop->Decarboxylation Derivatization Derivatization (Creatine, α-naphthol) Decarboxylation->Derivatization Measurement Spectrophotometric Measurement Derivatization->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis End End: IC50 Value Data_Analysis->End

References

Physicochemical Properties of 8-Chloro Diclosulam: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro Diclosulam, a significant compound in agrochemical research. This document is intended for laboratory use and details essential data, experimental methodologies, and relevant biological pathways to facilitate further research and development.

Core Physicochemical Data

This compound, a derivative of the triazolopyrimidine sulfonamide class of herbicides, possesses distinct physicochemical characteristics crucial for its handling, formulation, and mechanism of action. The following tables summarize the available quantitative data for this compound. It is important to note that while some data is experimentally derived for related compounds, specific experimental values for this compound are limited. In such cases, computed values or data for the parent compound, Diclosulam, are provided as estimations and are clearly indicated.

Identifier Value Source
IUPAC Name 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamidePubChem[4]
CAS Number 207801-50-1CymitQuimica, A2B Chem, LGC Standards[5][6][7]
Molecular Formula C₁₃H₉Cl₃FN₅O₃SPubChem, CymitQuimica[4][5]
Synonyms 8-Chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamideCymitQuimica[5]
Property Value Type Source
Molecular Weight 440.665 g/mol ExperimentalCymitQuimica[5]
Melting Point Not available--
Boiling Point Not available--
Solubility (Water) Low (predicted)PredictionUniversity of Hertfordshire[6]
pKa Not available--
logP 3.9ComputedPubChem[4]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following are standard experimental protocols that can be adapted for the characterization of this compound in a laboratory setting.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[2][8][9][10]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[2][8][9][10]

  • Purity Check: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method - OECD 105)

This method determines the saturation concentration of a substance in water at a given temperature.[11][12][13][14][15]

Methodology:

  • Materials: this compound, distilled water, analytical balance, constant temperature shaker, centrifuge, and an appropriate analytical method for quantification (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).[12][13][14][15]

    • The solution is then centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • Reporting: The solubility is reported in g/L or mg/mL at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • Instrumentation: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[1][3][16][17][18]

  • Reagents: A known concentration of this compound solution, standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with the standardized base, and the pH is recorded after each addition of titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[1][3][16][17][18]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[19][20][21][22][23][24]

Methodology:

  • Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), separatory funnel, analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The solution is added to a separatory funnel containing the other immiscible solvent.

    • The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for phase separation.[19][20][21][22][23]

    • The concentration of this compound in both the aqueous and octanol phases is determined.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, as a member of the triazolopyrimidine sulfonamide family, is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[25][26] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[27][28] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. This pathway is a common target for many herbicides due to its absence in animals.[25][26]

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_outcome Outcome Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Amino_Acid_Deficiency Amino Acid Deficiency Diclosulam This compound Diclosulam->Inhibition Inhibition->ALS Protein_Synthesis_Inhibition Protein Synthesis Inhibition Amino_Acid_Deficiency->Protein_Synthesis_Inhibition Cell_Division_Cessation Cell Division Cessation Protein_Synthesis_Inhibition->Cell_Division_Cessation Plant_Death Plant Death Cell_Division_Cessation->Plant_Death

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

General Workflow for Physicochemical Characterization

The systematic characterization of a new compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Physicochemical_Workflow Start Compound Synthesis & Purification Structure_Verification Structure Verification (NMR, MS) Start->Structure_Verification Purity_Assessment Purity Assessment (HPLC, etc.) Structure_Verification->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Purity_Assessment->Solubility pKa pKa Determination (Potentiometric Titration) Purity_Assessment->pKa logP LogP Determination (Shake-Flask) Purity_Assessment->logP Data_Analysis Data Analysis & Reporting Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis

Caption: General experimental workflow for the physicochemical characterization of this compound.

References

An In-depth Technical Guide to 8-Chloro Diclosulam (CAS Number: 207801-50-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro Diclosulam, with the CAS number 207801-50-1, is a chemical compound belonging to the triazolopyrimidine sulfonamide class. It is recognized as a significant impurity of Cloransulam-methyl, a commercial herbicide. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited specific data on this compound, this guide also draws upon information from the broader class of triazolopyrimidine herbicides, particularly Diclosulam and Cloransulam-methyl, to infer its probable mechanism of action and biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related chemical entities.

Chemical and Physical Properties

This compound is identified by its specific molecular structure and properties. A summary of its key chemical and physical data is presented below.

PropertyValueSource
CAS Number 207801-50-1[1][2][3]
IUPAC Name 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][4][5]triazolo[1,5-c]pyrimidine-2-sulfonamide[1]
Synonyms Cloransulam-Methyl Impurity 12[1]
Molecular Formula C₁₃H₉Cl₃FN₅O₃S[1][2]
Molecular Weight 440.67 g/mol [1]
InChI InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3[1][2]
Canonical SMILES CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F[1]

Synthesis

Hypothetical Synthesis Workflow:

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2-Sulfonylchloride-5-ethoxy-7-fluoro-8-chloro-[1,2,4]triazolo[1,5-c]pyrimidine 2-Sulfonylchloride-5-ethoxy-7-fluoro-8-chloro-[1,2,4]triazolo[1,5-c]pyrimidine Condensation Condensation 2-Sulfonylchloride-5-ethoxy-7-fluoro-8-chloro-[1,2,4]triazolo[1,5-c]pyrimidine->Condensation 2,6-Dichloroaniline 2,6-Dichloroaniline 2,6-Dichloroaniline->Condensation This compound This compound Condensation->this compound

Caption: Hypothetical synthesis of this compound.

Mechanism of Action

While direct studies on this compound are lacking, its structural similarity to Diclosulam and other triazolopyrimidine herbicides strongly suggests that it functions as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[6][7][8].

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms[6][9]. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death[7][10].

Signaling Pathway of ALS Inhibition:

G 8-Chloro_Diclosulam This compound ALS_Enzyme Acetolactate Synthase (ALS) 8-Chloro_Diclosulam->ALS_Enzyme Inhibits Branched_Chain_Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Branched_Chain_Amino_Acids Catalyzes Biosynthesis Plant_Death Plant_Death Protein_Synthesis Protein_Synthesis Branched_Chain_Amino_Acids->Protein_Synthesis Cell_Growth_Division Cell_Growth_Division Protein_Synthesis->Cell_Growth_Division Cell_Growth_Division->Plant_Death

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Specific experimental protocols for the analysis of this compound are not detailed in available literature. However, standard methodologies for the analysis of related triazolopyrimidine herbicides can be adapted.

Acetolactate Synthase (ALS) Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of compounds against ALS.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Assay cluster_detection Detection Enzyme_Extraction ALS Enzyme Extraction (from plant source) Incubation Incubate Enzyme, Substrate & Compound Enzyme_Extraction->Incubation Compound_Preparation Prepare this compound (serial dilutions) Compound_Preparation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Colorimetric_Detection Colorimetric Detection (acetoin measurement) Reaction_Termination->Colorimetric_Detection Data_Analysis Calculate IC50 Colorimetric_Detection->Data_Analysis

Caption: Workflow for an in vitro ALS inhibition assay.

Methodology:

  • Enzyme Extraction: Extract and partially purify ALS from a suitable plant source (e.g., etiolated barley shoots) following established methods.

  • Assay Mixture: Prepare a reaction mixture containing buffer, pyruvate (substrate), cofactors (thiamine pyrophosphate, MgCl₂, FAD), and the extracted enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixtures.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.

  • Colorimetric Detection: Add creatine and α-naphthol to the mixture and incubate to allow for color development. Measure the absorbance at a specific wavelength (e.g., 530 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Biological Activity and Toxicology

There is no specific biological activity or toxicology data available for this compound. For the parent compound, Diclosulam, it is known to be a herbicide used for controlling broadleaf weeds. Information on Cloransulam-methyl indicates it is used for post-emergence control of broad-leaved weeds in soybeans[11]. The toxicological profile of these related compounds suggests low acute toxicity to mammals but potential toxicity to aquatic organisms. However, these data cannot be directly extrapolated to this compound without specific studies.

Conclusion

This compound (CAS 207801-50-1) is a chloro-derivative of the triazolopyrimidine sulfonamide class of compounds, identified as an impurity of Cloransulam-methyl. While specific research on this compound is limited, its structural characteristics suggest a mode of action consistent with other ALS-inhibiting herbicides. This guide has synthesized the available chemical and physical data for this compound and provided a framework for its potential synthesis and biological evaluation based on established knowledge of related compounds. Further research is necessary to fully characterize the biological activity, toxicology, and potential applications of this molecule.

References

Fluralaner (C₁₃H₉Cl₃FN₅O₃S): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.[1] With the molecular formula C₁₃H₉Cl₃FN₅O₃S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.[1] Its mechanism of action involves the potent and selective inhibition of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.[2][3] This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.

Compound Identification and Physicochemical Properties

Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.[2][4]

Table 1: Physicochemical and Identity Data for Fluralaner

PropertyValue
Molecular Formula C₂₂H₁₇Cl₂F₆N₃O₃ (Note: The provided formula C₁₃H₉Cl₃FN₅O₃S appears incorrect based on established literature for Fluralaner)
Molecular Weight 556.29 g/mol
CAS Number 864731-61-3
Chemical Class Isoxazoline
Log P (octanol/water) 5.35
Solubility DMSO: 100 mg/mL (179.76 mM)[5]
Synonyms A1443, AH 252723, Bravecto

Mechanism of Action

Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1][6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]

Fluralaner_Mechanism_of_Action Fluralaner's Antagonistic Action on Arthropod Neurons cluster_neuron Arthropod Postsynaptic Neuron cluster_outcome Result GABA_R GABA-gated Cl- Channel Neuron_State Hyperpolarization (Inhibition) GABA_R->Neuron_State Activates Block Channel Blocked (No Cl- Influx) GABA_R->Block Glu_R Glutamate-gated Cl- Channel Glu_R->Neuron_State Activates Glu_R->Block GABA GABA GABA->GABA_R Binds Glutamate Glutamate Glutamate->Glu_R Binds Fluralaner Fluralaner Fluralaner->GABA_R Inhibits Fluralaner->Glu_R Inhibits Paralysis Hyperexcitation & Paralysis -> Death Block->Paralysis

Caption: Fluralaner's antagonistic effect on arthropod ion channels.

Biological Activity and Efficacy

Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (Ctenocephalides felis) and various tick species.

Table 2: In Vitro Inhibitory Activity of Fluralaner

Target AssayTarget OrganismIC₅₀ ValueReference
[³H]EBOB Binding InhibitionHousefly455 pM[5]
[³H]EBOB Binding InhibitionRat Brain> 10 µM[5]
In Vitro Acaricidal Activity (Contact, LC₅₀)R. sanguineus Larvae0.7 µg/mL[8]
In Vitro Acaricidal Activity (Contact, LC₅₀)R. sanguineus Nymphs1.4 µg/mL[8]
In Vitro Acaricidal Activity (Feeding, LC₅₀)O. moubata Nymphs0.00007 µg/mL[8]
In Vitro Larvicidal Effect (Flea)C. felis6.25 ng/mL[9]

Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)

Parasite SpeciesTime Post-TreatmentEfficacy (%)Reference
Ctenocephalides felis4 Weeks99.8%[10]
Ctenocephalides felis8 Weeks99.9%[10]
Ctenocephalides felis12 Weeks99.9%[10]
Ctenocephalides felis4 Months100%[11]
Ixodes scapularis12 Hours100%[10]

Pharmacokinetics

Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (Cmax) within one day.[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.[7] These properties contribute to its prolonged period of efficacy from a single dose.[7] Administration with food has been shown to significantly increase its bioavailability.[9]

Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)

ParameterValue (Mean)Reference
Time to Cmax (Tmax) ~1 day[7]
Apparent Half-life (T½) 12–15 days[7]
Mean Residence Time (MRT) 15–20 days[7]
Apparent Volume of Distribution (Vd) 3.1 L/kg[7]
Clearance (CL) 0.14 L/kg/day[7]
Protein Binding High (~100%)[6]
Primary Excretion Route Feces (~90%)[6]

Experimental Protocols

Protocol: In Vivo Flea Efficacy Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced field studies.[11][12]

Flea_Efficacy_Workflow Workflow for Canine Flea Efficacy Field Study A 1. Animal Selection & Acclimation - Healthy dogs - Pre-conditioning phase (6 days) - Free of ectoparasiticides B 2. Baseline Flea Infestation - Infest each dog with ~100-200 unfed C. felis fleas (Day -2) A->B C 3. Randomization - Perform flea comb counts (Day -1) - Allocate dogs to Treatment or Control groups B->C D 4. Treatment Administration (Day 0) - Group 1: Fluralaner (min. 25 mg/kg) - Group 2: Untreated Control C->D E 5. Post-Treatment Re-infestation - Re-infest all dogs with ~200 fleas at scheduled intervals (e.g., Days 28, 56, 84) D->E H 8. Safety Monitoring - Conduct clinical observations throughout the study for adverse events D->H F 6. Efficacy Assessment - Perform flea comb counts 48h post-infestation - Collect and assess flea eggs for viability E->F Repeated Cycle G 7. Data Analysis - Calculate geometric mean flea counts - Determine percent efficacy vs. control F->G

Caption: Generalized workflow for a canine flea efficacy study.

Methodology:

  • Animal Selection: Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[11]

  • Randomization: On Day -5, dogs are infested with a known number of adult cat fleas (C. felis). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[11]

  • Treatment: On Day 0, dogs in the treatment group are administered a single oral dose of Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[11] It is recommended to administer the dose around feeding time to maximize absorption.[12] The control group remains untreated.

  • Flea Infestations and Counts: All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[11] At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.[12]

  • Efficacy Calculation: The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.

  • Safety Assessment: All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[12][13]

Protocol: Pharmacokinetic Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[7]

Methodology:

  • Animal Subjects: Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.

  • Dosing and Groups: Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).[7]

  • Blood Sampling: Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).[7]

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each dog is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), T½, Vd, and CL.[7]

Safety and Toxicology

Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.[6][12][13] The main target organ in repeated high-dose toxicity studies in rats was the liver.[6]

Table 5: Acute Toxicity Data

Test TypeSpeciesRoute of AdministrationLD₅₀ ValueReference
Acute Oral LD₅₀RatOral>2000 mg/kg[6]
Acute Dermal LD₅₀RatDermal>2000 mg/kg[6]

Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.[14][15] Therefore, it is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]

Conclusion

Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.

References

Environmental Fate and Degradation of Diclosulam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops, including soybeans and peanuts.[3][4] Its efficacy is influenced by its persistence and behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of diclosulam, focusing on its behavior in soil and water systems. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Diclosulam's properties, such as its pH-dependent solubility and low octanol-water partition coefficient, influence its mobility and potential for bioaccumulation.[5]

PropertyValueSource
Molecular FormulaC13H10Cl2FN5O3S[6]
Molecular Weight406.2 g/mol [6][7]
Water SolubilitypH-dependent: ~100 mg/L at pH 5; >4000 mg/L at pH 9[5]
Vapor Pressure5 x 10-15 mm Hg (at 25 °C)[5]
pKa4.09 at 20 °C[5]
log Kow (Octanol-Water Partition Coefficient)0.85[8]

Environmental Fate in Soil

The soil compartment is a primary recipient of diclosulam application. Its fate in soil is determined by a combination of biotic and abiotic degradation processes, as well as sorption and mobility.

Aerobic Soil Metabolism and Degradation

Aerobic soil metabolism is a key mechanism for diclosulam degradation.[7] Studies have shown that its dissipation in soil follows a biphasic pattern, with an initial rapid degradation phase.[9]

Degradation Rates:

The persistence of diclosulam in soil is often described by its dissipation time (DT50 and DT90), which is the time required for 50% and 90% of the applied substance to degrade, respectively.

Soil Type/ConditionDT50 (days)DT90 (days)Source
Average of nine U.S. and South American soils28 ± 12190 ± 91[1][2]
Four U.S. field sites13 - 43-[9][10]
Soybean cropped soil (three seasons)5.28 - 8.36-
Various edaphoclimatic conditions16 - 87-[7][11]
Black soil (pH 8.14)28.67 - 29.51-[12]
Coastal saline soil (pH 7.92)30.41 - 34.21-[12]
Red and lateritic soil (pH 5.56)35.42 - 40.14-[12]
New alluvial soil (pH 6.85)40.68 - 43.63-[12]

Major Metabolites:

Several key metabolites are formed during the aerobic degradation of diclosulam in soil. The primary degradation pathways involve hydroxylation and cleavage of the sulfonamide bridge.

  • 5-hydroxy-diclosulam: Formed through hydroxylation of the triazolopyrimidine ring.[1][2]

  • Aminosulfonyl triazolopyrimidine (ASTP): A result of the cleavage of the sulfonamide linkage.[1][2]

  • 8-chloro-5-hydroxy-diclosulam: Another hydroxylated metabolite.[1][2]

The terminal products of diclosulam metabolism in soil are carbon dioxide (CO2) through mineralization and the formation of bound residues.[1][2]

Diclosulam_Degradation_Pathway Diclosulam Diclosulam Metabolite1 5-hydroxy-diclosulam Diclosulam->Metabolite1 Hydroxylation Metabolite2 Aminosulfonyl triazolopyrimidine (ASTP) Diclosulam->Metabolite2 Sulfonamide Bridge Cleavage Metabolite3 8-chloro-5-hydroxy-diclosulam Diclosulam->Metabolite3 Hydroxylation End_Products CO2 + Bound Residues Metabolite1->End_Products Metabolite2->End_Products Metabolite3->End_Products

Figure 1: Aerobic soil degradation pathway of Diclosulam.
Sorption and Mobility

The mobility of diclosulam in soil, which affects its potential to leach into groundwater, is influenced by its sorption to soil particles. Sorption is described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

ParameterValueSoil/ConditionSource
Kd1.1 L/kg (average)Six U.S. and South American soils[1][13]
Kd0.04 - 9.75 mL g⁻¹Different soil types[8]
Koc37.93 - 86.20 mL g⁻¹Soils with 0% and 1% biochar[8]

Diclosulam exhibits a low affinity for organic matter, as indicated by its log Kow of 0.85.[8] However, its sorption can be influenced by factors such as soil pH and the presence of materials like biochar and crop straw.[8][14] An increase in soil pH can lead to a higher concentration of diclosulam in the soil solution due to increased solubility, potentially increasing its availability for plant uptake and leaching.[7][9] The sorptivity of diclosulam and its degradates has been observed to increase over time.[1][13]

Environmental Fate in Aquatic Systems

Hydrolysis and Photolysis

Hydrolysis and photolysis are important abiotic degradation pathways for pesticides in aquatic environments.

  • Hydrolysis: The rate of hydrolysis of diclosulam is highly dependent on pH. It is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions (e.g., pH 9).[7] Studies have reported half-lives ranging from 9.62-10.67 days at pH 9.2, 64.05-70.01 days at neutral pH, and 75.26-79.22 days at acidic pH.[9]

  • Photodegradation: Photodegradation is generally considered an insignificant pathway for diclosulam degradation in soil.[7] In aqueous solutions, photolytic studies have shown that the residues are highly stable, with stability decreasing as pH decreases.[15]

Ecotoxicity

Diclosulam is classified as very toxic to aquatic life with long-lasting effects.[6] It has a low mammalian toxicity and is considered practically nontoxic to birds, fish, and aquatic invertebrates on an acute basis.[6] However, it is more toxic to aquatic plants and algae.[3]

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and products of diclosulam degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: A range of agricultural soils with varying physicochemical properties are selected.

  • Application: 14C-labeled diclosulam is applied to the soil samples at a rate equivalent to approximately twice the maximum field application rate (e.g., 0.1 ppm).[1][13]

  • Incubation: The treated soils are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 45-75% of field capacity).[1][13]

  • Sampling: Soil samples are collected at various time intervals for up to one year.[1]

  • Extraction: Residues are extracted from the soil using a sequence of solvents, such as a 0.01 M CaCl2 solution followed by acidified acetone.[1][13]

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites. Mineralization is assessed by trapping and quantifying the evolved 14CO2. Bound residues are determined by combusting the extracted soil.

Aerobic_Soil_Metabolism_Workflow Start Soil Collection and Characterization Application Application of 14C-Diclosulam Start->Application Incubation Incubation in the Dark (Controlled Temperature & Moisture) Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of Residues Sampling->Extraction Mineralization 14CO2 Trapping Sampling->Mineralization Bound_Residue Combustion for Bound Residues Sampling->Bound_Residue Analysis HPLC Analysis for Parent & Metabolites Extraction->Analysis End Data Analysis (DT50, DT90) Analysis->End Mineralization->End Bound_Residue->End

Figure 2: Experimental workflow for an aerobic soil metabolism study.
Terrestrial Field Dissipation Study

Objective: To determine the dissipation of diclosulam and the formation and decline of its metabolites under field conditions.

Methodology:

  • Site Selection: Field sites are chosen to represent different agricultural regions.

  • Application: 14C-labeled and non-radiolabeled diclosulam is applied as a pre-emergence broadcast spray at typical field application rates (e.g., 35-37 g a.i./ha).[10]

  • Sampling: Soil core samples are collected at various depths and time intervals after application.

  • Extraction and Analysis: Soil samples are extracted and analyzed for diclosulam and its metabolites using methods similar to the laboratory studies.

Residue Analysis in Soil and Water

Objective: To quantify the concentration of diclosulam residues in environmental samples.

Methodology:

  • Extraction:

    • Soil: Soil samples are typically extracted with a mixture of acetone and water (e.g., 8:2 v/v).[16] The extract is then partitioned with a solvent like dichloromethane.

    • Water: Water samples are passed through a C18 solid-phase extraction (SPE) column to concentrate the residues.[17]

  • Cleanup: The extracts may be cleaned up using techniques like column chromatography.

  • Quantification: The final extract is analyzed by HPLC with a UV-VIS or mass selective detector.[17][18]

Residue_Analysis_Workflow Sample Soil or Water Sample Extraction Solvent Extraction (Soil) or SPE (Water) Sample->Extraction Cleanup Column Chromatography Cleanup Extraction->Cleanup Analysis HPLC-UV/MS Analysis Cleanup->Analysis Quantification Quantification of Diclosulam Residues Analysis->Quantification

Figure 3: General workflow for Diclosulam residue analysis.

Conclusion

Diclosulam is moderately persistent in the soil environment, with its degradation being primarily driven by aerobic microbial metabolism. The rate of degradation is influenced by soil properties and climatic conditions. The major degradation products are formed through hydroxylation and cleavage of the sulfonamide bridge. Diclosulam has the potential for mobility in soil, particularly in soils with higher pH. In aquatic systems, its persistence is highly dependent on pH, with rapid degradation occurring under alkaline conditions. While generally having low toxicity to mammals and fish, it is very toxic to aquatic plants. A thorough understanding of these environmental fate characteristics is crucial for the responsible use and management of this herbicide.

References

The Obscure Counterpart: An In-depth Technical Guide to the Discovery and Development of 8-Chloro Diclosulam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and development history of 8-Chloro Diclosulam, a compound intrinsically linked to the well-established herbicide, Diclosulam. While not a primary commercialized product itself, the history of this compound is a narrative of metabolic discovery and analytical characterization, offering valuable insights into the environmental fate and potential biological activity of the triazolopyrimidine sulfonanilide class of herbicides. This document provides a comprehensive overview of the parent compound, Diclosulam, as a necessary foundation for understanding the context in which this compound was identified. It includes detailed experimental methodologies, quantitative data, and visual diagrams of key pathways and processes.

The Parent Compound: Discovery and Development of Diclosulam

The story of this compound begins with its parent compound, Diclosulam. Developed by Dow AgroSciences (now Corteva Agriscience) in the mid-1990s, Diclosulam emerged from a research initiative focused on creating potent herbicides with high efficacy at low application rates.[1][2] It is a member of the triazolopyrimidine sulfonanilide chemical family, which was developed as bioisosteres of the sulfonylurea herbicides.[1]

Dow AgroSciences reported the first pyrimidine amide herbicides in the 1980s, which led to the development of several new high-efficiency herbicides with the triazolopyrimidine sulfonamide parent compound.[2] Diclosulam was the fifth herbicide in this class, following the development of sulfoxazolamide, sulfazinamide, chlorsulfuron, and diclofenac.[2] Field trials for Diclosulam began as early as 1990, with its first registrations occurring in Argentina and Brazil in 1997, followed by the United States in 2000.[1] It is primarily used as a pre-emergence herbicide for the control of broadleaf weeds in crops such as soybeans and peanuts.[3][4]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of Diclosulam, and presumably its chlorinated analog, stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][5] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3][5]

By binding to the ALS enzyme, Diclosulam blocks the active site, preventing the enzyme from carrying out its catalytic function.[1] This leads to a cessation of cell division and growth in susceptible weeds, ultimately resulting in their death.[5] The targeted nature of this mechanism provides selectivity, affecting weeds more significantly than many cultivated crops.[5]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Diclosulam Diclosulam / this compound Diclosulam->ALS Inhibition

Caption: Mechanism of action of Diclosulam via inhibition of the ALS enzyme.

Synthesis of the Parent Compound: Diclosulam

The synthesis of Diclosulam has been documented in various patents. A common method involves the condensation reaction of 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1][3][5]triazolo[1,5-c]pyrimidine with 2,6-dichloroaniline.[6][7]

One patented preparation method describes the following steps:

  • Chlorosulfonylation: 2,2'-dithio-bis(5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine) is used as a raw material. It undergoes chlorosulfonylation by dropwise addition of sulfonyl chloride in the presence of sodium nitrate to yield 2-chlorosulfonyl-5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine.[6]

  • Sulfonylation: The resulting compound is then reacted with 2,6-dichloroaniline in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to produce Diclosulam.[6]

Another described method uses 3,5-lutidine as a catalyst for the condensation reaction in an organic solvent containing dimethyl sulfoxide (DMSO).[7]

Diclosulam_Synthesis cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonylation (Condensation) A 2,2'-dithio-bis(5-ethoxy-7-fluoro [1,2,4]triazole[1,5]pyrimidine) C 2-chlorosulfonyl-5-ethoxy-7-fluoro [1,2,4]triazole[1,5]pyrimidine A->C B Sulfonyl Chloride + Sodium Nitrate B->C F Diclosulam C->F D 2,6-dichloroaniline D->F E Catalyst (e.g., DMAP) E->F

Caption: Generalized synthesis pathway for Diclosulam.

Discovery of this compound as a Metabolite

The discovery of this compound is a direct result of environmental fate studies on the parent compound, Diclosulam. A key study on the aerobic metabolism of Diclosulam in soils from the United States, Argentina, and Brazil identified three major soil metabolites.[9][10] One of these was identified as the 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) .[9][10] This finding indicates that this compound is formed in the environment through the degradation of Diclosulam.

The PubChem database entry for this compound also lists "Cloransulam-Methyl Impurity 12" as a synonym, suggesting it may also arise as an impurity during the synthesis of the related herbicide, Cloransulam-methyl.[11] Cloransulam-methyl is produced by the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.[12]

Experimental Protocol for Metabolite Identification in Soil

The identification of this compound as a soil metabolite involved a series of detailed experimental steps. The general workflow is outlined below.

Metabolite_ID_Workflow A Soil Incubation with ¹⁴C-labeled Diclosulam B Sample Collection at Time Intervals A->B C Solvent Extraction (e.g., acidified acetone) B->C D Solid Phase Extraction (SPE) Cleanup C->D E High-Performance Liquid Chromatography (HPLC) Separation D->E F Radiodetector & UV Detector E->F G Fraction Collection E->G H Liquid Scintillation Counting (Quantification) G->H I Mass Spectrometry (MS) (Structural Identification) G->I

Caption: Experimental workflow for the identification of soil metabolites of Diclosulam.

A detailed analytical method for the determination of Diclosulam and its degradates in soil involves extraction with an acidified acetone solution, followed by cleanup using solid-phase extraction (SPE). The residues are then derivatized and quantified by capillary gas chromatography with mass selective detection (GC/MSD).[11]

Quantitative Data

Quantitative data for this compound is sparse, as it is primarily studied as a metabolite. However, data for the parent compound, Diclosulam, is well-documented.

Table 1: Physicochemical Properties

PropertyDiclosulamThis compoundReference(s)
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃SC₁₃H₉Cl₃FN₅O₃S[13],[11]
Molar Mass 406.22 g/mol 440.7 g/mol [14],[11]
CAS Number 145701-21-9207801-50-1[13],[11]
Water Solubility 6.32 mg L⁻¹ (20 °C)Not available[15]
log Kow 0.85 (pH 7)Not available[15]
pKa 4.0 (25 °C)Not available[15]

Table 2: Efficacy and Persistence of Diclosulam

ParameterValueConditionsReference(s)
Application Rate 22 - 26 g a.i. ha⁻¹Pre-emergence in peanut[4]
Weed Control >97% control of Raphanus raphanistrum and Sida rhombifoliaPre-emergence in soybean[16]
Soil Half-life (DT₅₀) 28 ± 12 daysAerobic soil metabolism[9][10]
Soil Dissipation (DT₉₀) 190 ± 91 daysAerobic soil metabolism[9][10]

Conclusion

The discovery and development history of this compound is not one of a targeted, commercial herbicide, but rather a scientific endeavor in understanding the environmental fate of its parent compound, Diclosulam. Identified as a soil metabolite, its existence highlights the importance of comprehensive metabolic studies in the development of agrochemicals. While quantitative data and specific biological activity for this compound remain largely uninvestigated in public literature, its structural relationship to Diclosulam suggests it may possess similar herbicidal properties through the inhibition of the ALS enzyme. Further research would be necessary to fully characterize its efficacy, selectivity, and environmental impact. This guide provides a foundational understanding of the context surrounding this compound, rooted in the well-documented history of the commercially successful herbicide, Diclosulam.

References

Methodological & Application

Application Note: Analysis of 8-Chloro Diclosulam in Soil Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclosulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops. In the soil, Diclosulam can be degraded by microorganisms into several metabolites. One of these is 8-Chloro Diclosulam (8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide), a chlorinated derivative of the parent compound. Monitoring the presence and concentration of such metabolites is crucial for environmental risk assessment and regulatory compliance. This application note details a proposed analytical method for the extraction and quantification of this compound in soil samples. The method is adapted from established protocols for Diclosulam and would require validation for the specific analysis of its 8-chloro metabolite.

Principle

This method utilizes a solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. Soil samples are extracted with an acidified acetonitrile solution. The extract is then concentrated and analyzed by reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from analytical standards.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, 1N Hydrochloric acid (HCl)

  • Reagents: this compound analytical standard, Diclosulam analytical standard, Anhydrous sodium sulfate, 0.1% Ortho-phosphoric acid

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector, C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm), Horizontal shaker, Rotary vacuum evaporator, Centrifuge, Syringe filters (0.45 µm), Analytical balance, Volumetric flasks, Pipettes, Glassware.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

Sample Preparation and Extraction
  • Soil Sample Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-15 cm). Air-dry the samples and sieve them to remove stones and debris.

  • Extraction:

    • Weigh 50 g of the prepared soil into a 250 mL Erlenmeyer flask.

    • Add 150 mL of an extraction solvent mixture of acetonitrile and 1N HCl (9:1 v/v).[1]

    • Shake the flask on a horizontal shaker for 30 minutes.[1]

    • Allow the soil to settle and filter the supernatant through a Büchner funnel.

    • Repeat the extraction of the soil residue with two additional portions (70 mL and 50 mL) of the extraction solvent.

    • Combine all the filtrates.

  • Concentration: Concentrate the combined filtrate to dryness using a rotary vacuum evaporator at 40°C.

  • Reconstitution: Dissolve the residue in 10 mL of acetonitrile.[1]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis

The following HPLC conditions are a starting point and should be optimized for the specific instrumentation and column used.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis or PDA Detector
Detection Wavelength 204 nm (for Diclosulam, to be optimized for this compound)

Data Presentation

The following table summarizes quantitative data for the analysis of the parent compound, Diclosulam, in soil, which can serve as a benchmark for the validation of the this compound method.

AnalyteMatrixMethodRecovery (%)LOD (µg/g)LOQ (µg/g)Linearity (µg/mL)Reference
DiclosulamSoilHPLC-UV>70--0.1 - 20
DiclosulamSoilHPLC-UV88.33 - 91.670.020.05-

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) for this compound need to be experimentally determined.

Method Validation

The adapted method for this compound should be validated according to standard guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking blank soil samples with known concentrations of this compound.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_collection Soil Sample Collection (0-15 cm) air_dry Air Drying & Sieving soil_collection->air_dry weighing Weighing (50 g) air_dry->weighing add_solvent Add Acetonitrile:HCl (9:1) weighing->add_solvent shaking Shaking (30 min) add_solvent->shaking filtration Filtration shaking->filtration repeat_extraction Repeat Extraction (x2) filtration->repeat_extraction concentration Rotary Evaporation repeat_extraction->concentration reconstitution Reconstitution in Acetonitrile concentration->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis data_quantification Data Quantification hplc_analysis->data_quantification

Caption: Experimental workflow for the analysis of this compound in soil.

signaling_pathway Diclosulam Diclosulam in Soil Metabolite This compound (Metabolite) Diclosulam->Metabolite Microbial Degradation

Caption: Degradation pathway of Diclosulam to this compound in soil.

References

Application Note: Quantification of Diclosulam Residues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclosulam is a selective herbicide from the triazolopyrimidine sulfonanilide chemical family, primarily used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1] Its persistence in soil and potential for runoff into water sources necessitates sensitive and reliable analytical methods for monitoring its residues.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of diclosulam residues in soil and water samples. The described protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method involves the extraction of diclosulam from the sample matrix, followed by cleanup to remove interfering substances, and subsequent quantification using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or PDA detector.[3][4] The concentration of diclosulam is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • Diclosulam analytical standard (purity >99%)

  • HPLC grade acetonitrile, methanol, and water

  • Ortho-phosphoric acid (85%)

  • Dichloromethane

  • Acetone

  • Anhydrous sodium sulfate

  • Silica gel and Florisil for column chromatography

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.2 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of diclosulam analytical standard into a 10 mL volumetric flask. Dissolve and make up to the mark with HPLC grade acetonitrile.[4]

  • Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of working standards by serial dilution of the intermediate standard solution with the mobile phase.[4] These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Weigh 50 g of air-dried and sieved soil into a 250 mL conical flask. Add 100 mL of a mixture of acetone and water (8:2 v/v) and shake for 30 minutes on a mechanical shaker.[2] Filter the extract. Re-extract the soil residue with another 70 mL and then 50 mL of the same solvent mixture.[4]

  • Liquid-Liquid Partitioning: Combine the filtrates and concentrate the extract using a rotary vacuum evaporator at 40°C to remove the acetone. Transfer the aqueous extract to a separatory funnel and partition three times with 100 mL, 50 mL, and 50 mL of dichloromethane.[2]

  • Drying: Pass the combined dichloromethane fractions through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the dichloromethane extract to dryness using a rotary evaporator.

  • Cleanup (Column Chromatography): Prepare a chromatography column with a slurry of 10 g of a 1:1 mixture of silica gel and Florisil in hexane. Place anhydrous sodium sulfate at the top and bottom of the column packing.[2] Dissolve the residue from step 4 in a small volume of hexane and load it onto the column.

  • Elution: Elute the column sequentially with 100 mL of n-hexane, 100 mL of hexane:dichloromethane (8:2 v/v), and finally 100 mL of methanol.[2] The diclosulam will be in the methanol fraction.

  • Final Preparation: Evaporate the methanol fraction to dryness and reconstitute the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.[2] Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of 0.01 N hydrochloric acid.[5]

  • Sample Loading: Acidify the water sample (75 mL) with 1 mL of 1.0 N hydrochloric acid.[5] Pass the acidified sample through the conditioned C18 SPE cartridge at a flow rate of approximately 4 mL/min.[5]

  • Washing: Rinse the cartridge with 5 mL of 40% acetonitrile in 0.01 N hydrochloric acid and then dry the cartridge under vacuum.[5]

  • Elution: Elute the diclosulam from the cartridge with acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase. Filter through a 0.2 µm syringe filter prior to HPLC analysis.

HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions for the analysis of diclosulam.

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[4]Thermo C18 (250 mm x 4.6 mm)[2]
Mobile Phase Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v)[3][4]Methanol : Water (1:1 v/v)[2]
Flow Rate 1.0 mL/min[3][4]0.5 mL/min[2]
Injection Volume 20 µL20 µL
Detector PDA or UV-VISUV-VIS
Wavelength 204 nm[3][4]235 nm[2]
Column Temperature AmbientAmbient
Retention Time ~3.2 ± 0.4 min (Varies with exact conditions)[1]~5.36 ± 0.20 min[2]

Data Presentation

The quantitative data for the HPLC method validation for diclosulam analysis are summarized in the tables below.

Table 1: Method Validation Parameters
ParameterSoilWater
Linearity Range 0.1 - 20 µg/mL[4]0.03 - 5.0 µg/mL[1]
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 0.02 µg/g[2]0.006 ng/mL[5]
Limit of Quantification (LOQ) 0.05 µg/g[2]0.10 ng/mL[5]
Table 2: Recovery Studies
MatrixFortification LevelAverage Recovery (%)
Soil 0.05, 0.10, 1.00 µg/g88.33 - 91.67[2]
Soybean Cropped Soil Not Specified90.67
Soybean Plant Not Specified88.67
Soybean Oil Not Specified88.33
De-oiled Cake Not Specified89.33
Water 0.10 - 20 ng/mL>70[3]

Visualization

The following diagram illustrates the general experimental workflow for the quantification of diclosulam residues in soil samples.

Diclosulam_Analysis_Workflow SampleCollection Soil Sample Collection (0-15 cm depth) Preparation Air Drying and Sieving SampleCollection->Preparation Extraction Solvent Extraction (Acetone:Water) Preparation->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Cleanup Column Chromatography (Silica Gel/Florisil) Partitioning->Cleanup Concentration Solvent Evaporation and Reconstitution in Mobile Phase Cleanup->Concentration Analysis HPLC-UV/PDA Analysis Concentration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for Diclosulam Residue Analysis in Soil Samples.

References

Protocol for 8-Chloro Diclosulam Application in Soybean Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the use of 8-Chloro Diclosulam in soybean (Glycine max) research. Diclosulam is a selective, pre-emergence and early post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[2][3] By inhibiting ALS, diclosulam effectively halts weed growth, leading to chlorosis, necrosis, and eventual death of susceptible plants.[2]

The compound N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonamide is the recognized chemical name for diclosulam.[5] The prefix "8-Chloro" in the topic of this protocol is not standard in the available scientific literature and may refer to a specific, less common isomer or formulation. The protocols detailed below are based on research conducted with diclosulam.

These guidelines are intended for researchers, scientists, and professionals in drug development to ensure standardized and effective application of this compound in a research setting.

Data Presentation

Table 1: Recommended Application Rates of Diclosulam in Soybean Research
Application TimingRate (g a.i./ha)Soil TypeTarget WeedsReference
Pre-emergence12.4Not SpecifiedBroadleaf weeds and sedges[3]
Pre-emergence18 - 26Not SpecifiedGrassy and broadleaf weeds[2]
Pre-emergence25 - 35ClayeyBroadleaf weeds[5]
Pre-emergence25.2 - 75.6SandyBroadleaf weeds[6]
Pre-emergence35.3SandyBroadleaf weeds[6]
Early Post-emergence11.25 - 22.5Not SpecifiedBroadleaf weeds[3]

a.i./ha: active ingredient per hectare

Table 2: Soybean Phytotoxicity to Diclosulam Application
Application Rate (g a.i./ha)Application TimingSoil TypePhytotoxicity (%)Days After Treatment (DAT)Reference
35.3Pre-emergenceSandy (Low Rainfall)2015[6]
35.3Pre-emergenceSandy (High Rainfall)815[6]
Up to 70Pre-emergenceClayeyNo significant effectNot Specified[5]
Table 3: Efficacy of Diclosulam Against Common Weeds in Soybean
Weed SpeciesCommon NameApplication Rate (g a.i./ha)Application TimingControl Efficacy (%)Reference
Amaranthus viridisSlender Amaranth12.4Pre-emergenceNot Specified[3]
Parthenium hysterophorusParthenium12.4Pre-emergenceNot Specified[3]
Cyperus spp.Nutsedge12.4Pre-emergenceNot Specified[3]
Echinochloa colonaJungle Rice12.4Pre-emergenceNot Specified[3]
Commelina benghalensisBengal Dayflower12.4Pre-emergenceNot Specified[3]
Euphorbia geniculataWild Poinsettia12.4Pre-emergenceNot Specified[3]
Digera arvensisFalse Amaranth12.4Pre-emergenceNot Specified[3]
Acalypha spp.Copperleaf12.4Pre-emergenceNot Specified[3]
VariousGrassy and Broadleaf22 and 26Pre-emergenceHigh[2]

Experimental Protocols

Protocol for Pre-emergence Application of this compound in Soybean Field Trials

Objective: To evaluate the efficacy and selectivity of pre-emergence application of this compound for weed control in soybean.

Materials:

  • This compound formulation (e.g., 84% Water Dispersible Granules - WDG)

  • Soybean seeds (specify cultivar)

  • Calibrated research plot sprayer with appropriate nozzles (e.g., flat fan)

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

  • Plot markers

  • Weed and soybean assessment tools (quadrats, rulers, scales)

Experimental Design:

  • Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot size: To be determined based on research objectives, but a common size is 3m x 5m.

  • Treatments:

    • Untreated weedy check

    • Weed-free check (manual weeding)

    • This compound at various rates (e.g., 18, 22, 26, 35 g a.i./ha)[2][5]

    • Commercial standard herbicide for comparison.

Procedure:

  • Site Preparation: Prepare the experimental field with uniform tillage and fertility according to local agronomic practices for soybean cultivation.

  • Soybean Sowing: Sow soybean seeds at a uniform depth and density across all plots.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).

    • Prepare the spray solution for each treatment by accurately weighing the this compound formulation and dissolving it in a known volume of water.

    • Apply the treatments within 2-3 days of sowing, before soybean or weed emergence.[1] Ensure uniform coverage of the soil surface.

  • Data Collection:

    • Weed Control Efficacy: At 15, 30, and 60 days after treatment (DAT), assess weed control using one or more of the following methods:

      • Visual rating on a scale of 0-100% (0 = no control, 100 = complete control).

      • Weed density (counts per unit area, e.g., 0.25 m² quadrat).

      • Weed biomass (dry weight per unit area).

    • Soybean Phytotoxicity: At 7, 14, and 21 DAT, visually assess soybean injury on a scale of 0-100% (0 = no injury, 100 = plant death).

    • Soybean Growth and Yield: At appropriate growth stages, measure plant height, number of nodules per plant, and at harvest, determine grain yield and 100-seed weight.

Protocol for Early Post-emergence Application of this compound in Soybean Field Trials

Objective: To evaluate the efficacy of early post-emergence application of this compound for weed control in soybean.

Materials: Same as for the pre-emergence protocol.

Experimental Design: Same as for the pre-emergence protocol.

Procedure:

  • Site Preparation and Sowing: Follow steps 1 and 2 of the pre-emergence protocol.

  • Herbicide Application:

    • Apply treatments when weeds are at the 2-3 leaf stage and soybeans are at the V2-V3 growth stage.[1]

    • Follow the same sprayer calibration and solution preparation steps as in the pre-emergence protocol.

  • Data Collection: Follow step 4 of the pre-emergence protocol.

Mandatory Visualizations

experimental_workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application Phase site_prep Site Preparation (Tillage, Fertilization) sowing Soybean Sowing site_prep->sowing application Pre-emergence or Early Post-emergence Application sowing->application calibration Sprayer Calibration solution_prep Herbicide Solution Preparation calibration->solution_prep solution_prep->application data_collection Data Collection (Efficacy, Phytotoxicity, Yield) application->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for this compound application in soybean research.

signaling_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate acetolactate Acetolactate Pyruvate->acetolactate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Threonine deaminase acetohydroxybutyrate Acetohydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate alpha_ketobutyrate->ALS dihydroxy_isovalerate α,β-Dihydroxy-isovalerate acetolactate->dihydroxy_isovalerate keto_isovalerate α-Keto-isovalerate dihydroxy_isovalerate->keto_isovalerate Valine Valine keto_isovalerate->Valine Transaminase Leucine Leucine keto_isovalerate->Leucine Multiple Steps dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate Isoleucine Isoleucine keto_methylvalerate->Isoleucine Transaminase ALS->acetolactate ALS->acetohydroxybutyrate Diclosulam This compound Diclosulam->ALS Inhibition

Caption: Diclosulam inhibits the ALS enzyme in the branched-chain amino acid synthesis pathway.

References

Application Notes and Protocols for Testing Herbicide Resistance to 8-Chloro Diclosulam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro Diclosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a wide range of broadleaf weeds.[1] Like its parent compound, diclosulam, it functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4] This inhibition leads to the cessation of cell division and growth, ultimately resulting in plant death.[3][4] The emergence of herbicide-resistant weed populations poses a significant threat to effective weed management. This document provides detailed protocols for testing weed populations for resistance to this compound, enabling timely detection and the development of sustainable weed control strategies.

The protocols outlined below describe whole-plant dose-response assays, from seed collection and germination to experimental setup, data collection, and analysis. These methods are designed to be robust and adaptable for various weed species.

Signaling Pathway of this compound

The primary mode of action of this compound is the inhibition of the ALS enzyme. The following diagram illustrates this pathway.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine α-Ketobutyrate (from Threonine) Threonine->ALS Acetolactate Acetolactate ALS->Acetolactate Dihydroxy_acid α,β-dihydroxy-isovalerate α,β-dihydroxy-β-ethylvalerate Acetolactate->Dihydroxy_acid Multiple Steps Amino_Acids Valine, Leucine, Isoleucine Dihydroxy_acid->Amino_Acids Multiple Steps Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Herbicide This compound Herbicide->ALS Inhibits

Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.

Experimental Protocols

Seed Collection and Preparation

Proper seed collection is crucial for accurate resistance testing.

  • Sampling Strategy : Collect mature seeds from multiple surviving plants (at least 10-20) within the suspected resistant population.[5] To ensure a representative sample, collect from various locations within the field. As a control, collect seeds from a known susceptible population of the same weed species, preferably from a location with no history of ALS inhibitor herbicide application.[5][6]

  • Storage : Air-dry the collected seeds in paper bags at room temperature for 1-2 weeks. Once dried, store the seeds in a cool, dry place (4°C is ideal) until needed for experiments.[6]

  • Dormancy Breaking : Some weed species exhibit seed dormancy. To promote uniform germination, it may be necessary to break dormancy. Common methods include scarification (mechanical or chemical), stratification (cold treatment), or treatment with gibberellic acid. The appropriate method will depend on the specific weed species.

Whole-Plant Dose-Response Assay

This assay is the standard method for confirming herbicide resistance and determining the level of resistance.[5][6]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • This compound analytical standard

  • Pots (e.g., 10 cm diameter) filled with a commercial potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

  • Herbicide sprayer with a calibrated nozzle

  • Adjuvant (as recommended for diclosulam-based herbicides)

  • Deionized water

  • Balance, weigh boats, and volumetric flasks

Experimental Workflow Diagram:

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis Collect_Seeds Collect Seeds (Susceptible & Resistant) Break_Dormancy Break Seed Dormancy (if necessary) Collect_Seeds->Break_Dormancy Plant_Seeds Plant Seeds in Pots Break_Dormancy->Plant_Seeds Grow_Plants Grow to 2-4 Leaf Stage Plant_Seeds->Grow_Plants Spray_Plants Spray Plants with This compound Grow_Plants->Spray_Plants Prepare_Herbicide Prepare Herbicide Solutions (Serial Dilutions) Prepare_Herbicide->Spray_Plants Incubate Incubate for 21 Days Spray_Plants->Incubate Assess_Survival Assess Plant Survival Incubate->Assess_Survival Measure_Biomass Measure Above-Ground Biomass Assess_Survival->Measure_Biomass Analyze_Data Analyze Data (GR50) Measure_Biomass->Analyze_Data

Caption: Workflow for the whole-plant dose-response assay.

Methodology:

  • Plant Growth : Fill pots with potting mix and plant 5-10 seeds per pot. Once germinated, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a small amount of adjuvant). From the stock solution, create a series of dilutions to achieve the desired application rates. A suggested range of doses for an initial experiment is provided in the table below. Include a control group that is sprayed only with water and adjuvant.

  • Herbicide Application : When the plants have reached the 2-4 true leaf stage, apply the herbicide solutions using a calibrated sprayer. Ensure uniform coverage of the foliage.

  • Incubation and Assessment : After treatment, return the plants to the greenhouse or growth chamber. Assess plant mortality and injury 21 days after treatment. Harvest the above-ground biomass for each pot, and determine the fresh or dry weight.

Data Presentation and Analysis

Dose-Response Data

The collected data should be organized to compare the response of the suspected resistant and susceptible populations to increasing doses of this compound.

This compound Dose (g a.i./ha)Susceptible Population - % SurvivalSusceptible Population - Biomass Reduction (%)Resistant Population - % SurvivalResistant Population - Biomass Reduction (%)
0 (Control)10001000
0.1X
0.25X
0.5X
1X (Field Rate)
2X
4X
8X

X represents the recommended field application rate for diclosulam or a similar ALS-inhibiting herbicide.

Calculation of GR50

The dose required to cause a 50% reduction in plant growth (GR50) is a key metric for quantifying the level of resistance.[7][8][9] This can be calculated by fitting a log-logistic dose-response curve to the biomass data using statistical software (e.g., R with the 'drc' package, SAS, or other specialized software).

The four-parameter log-logistic model is commonly used:

Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (biomass)

  • x is the herbicide dose

  • c is the lower limit of the response

  • d is the upper limit of the response

  • b is the slope of the curve around e

  • e is the GR50

Resistance Index (RI)

The resistance index is calculated to express the magnitude of resistance.

RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

An RI value greater than 1 indicates resistance. A higher RI value signifies a greater level of resistance.[9][10]

Conclusion

The protocols detailed in this document provide a comprehensive framework for identifying and quantifying resistance to this compound in weed populations. Consistent and standardized testing is essential for early detection of resistance, which in turn allows for the implementation of effective and sustainable integrated weed management strategies. The use of dose-response assays and the calculation of the GR50 and Resistance Index are critical for making informed decisions regarding herbicide use and preventing the further spread of resistant biotypes.

References

Application of Diclosulam in Pre-emergent Weed Control Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note to the Reader: This document provides detailed application notes and protocols for diclosulam . The initial request specified "8-Chloro Diclosulam." However, a thorough review of the scientific literature reveals that "this compound" is a distinct chemical compound from diclosulam, and there is no readily available research on its application in pre-emergent weed control. The vast body of research focuses on diclosulam. It is presumed that the user's interest lies in the widely studied herbicidal properties of the diclosulam molecule.

Introduction

Diclosulam is a selective, pre-emergent herbicide belonging to the triazolopyrimidine sulfonanilide class.[1] It is effective for the control of a broad spectrum of broadleaf weeds and some grasses in various crops, including soybeans and peanuts.[2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[2][3] This inhibition leads to the cessation of cell division and ultimately the death of susceptible weeds.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of diclosulam.

Diclosulam Diclosulam ALS Acetolactate Synthase (ALS) Enzyme Diclosulam->ALS Inhibits Inhibition Inhibition Diclosulam->Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes synthesis of ProteinSynthesis Protein Synthesis and Cell Division AminoAcids->ProteinSynthesis Essential for WeedGrowth Weed Growth ProteinSynthesis->WeedGrowth Leads to Inhibition->ALS

Caption: Mechanism of action of diclosulam.

Quantitative Data Summary

The efficacy of diclosulam can vary based on application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various pre-emergent weed control studies.

Table 1: Efficacy of Diclosulam on Various Weed Species in Soybean

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)Days After Application (DAA)Reference
Pennisetum typhoideum30, 35, 40Efficient Control42[4]
Commelina benghalensis308963[4]
Raphanus raphanistrum30>97At Harvest[4]
Sida rhombifolia30>97At Harvest[4]
Commelina benghalensis25~93Not Specified[4]
Euphorbia heterophylla25~93Not Specified[4]
Desmodium tortuosum25~93Not Specified[4]
Broadleaf Weeds & Sedges22, 26Effective Control30, 45, 60
Trianthema monogyna26Effective Control30
Lindernia ciliata26Effective Control45
Cyperus rotundus26Effective Control30, 45

Table 2: Crop Tolerance and Yield in Soybean

CropApplication Rate (g/ha)Phytotoxicity (%)Days After Treatment (DAT)Impact on YieldReference
Soybean (sandy soil, low rainfall)35.32015No significant reduction[5]
Soybean (sandy soil, rainy season)35.3815Reduction in productivity[5]
Soybean22, 26Not specifiedAt HarvestMaximum grain yield, similar to weed-free[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of diclosulam for pre-emergent weed control.

Field Efficacy and Crop Tolerance Study

This protocol is a synthesis of methodologies reported in studies evaluating the efficacy and selectivity of diclosulam.[4][7][8]

Objective: To evaluate the efficacy of different rates of pre-emergent diclosulam on weed control and to assess the tolerance of the soybean crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Sufficiently large to allow for accurate herbicide application and to minimize edge effects (e.g., 18 m²).[8]

Materials and Methods:

  • Test Substance: Diclosulam 84% Water-Dispersible Granule (WDG).[7]

  • Application Rates:

    • Low, medium, and high rates (e.g., 18, 22, and 26 g a.i./ha).

    • Inclusion of a standard herbicide treatment (e.g., pendimethalin at 1.0 kg a.i./ha) for comparison.

    • Inclusion of a weed-free control (manual weeding) and a weedy check.

  • Application:

    • Applied as a pre-emergent spray, typically one day after sowing.

    • Use a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle) to ensure uniform application.

    • Spray volume should be adequate for thorough coverage (e.g., 750 liters of water per hectare).

  • Crop: Soybean (specify variety, e.g., PS 1241).

  • Sowing: Sow seeds at the recommended depth and spacing for the region.

Data Collection:

  • Weed Density and Species Composition:

    • Count and identify weed species within randomly placed quadrats in each plot.

    • Assessments at multiple time points (e.g., 30, 45, and 60 days after sowing - DAS).

  • Weed Dry Matter:

    • Collect the above-ground biomass of weeds from the quadrats.

    • Dry the samples in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

  • Weed Control Efficiency (%):

    • Calculate using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population or dry matter in the control plot and WPT is the weed population or dry matter in the treated plot.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals after application (e.g., 10, 20, 30 DAA) using a 0-100% scale, where 0 is no injury and 100 is complete crop death.

  • Yield and Yield Components:

    • At crop maturity, harvest the central rows of each plot to determine grain yield.

    • Record yield components such as the number of pods per plant and 100-seed weight.

Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means at a specified significance level (e.g., p ≤ 0.05).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a field efficacy study of pre-emergent diclosulam.

cluster_0 Field Preparation cluster_1 Experiment Execution cluster_2 Data Analysis LandPrep Land Preparation PlotLayout Plot Layout (RCBD) LandPrep->PlotLayout Sowing Soybean Sowing PlotLayout->Sowing Application Pre-emergent Diclosulam Application Sowing->Application DataCollection Data Collection (Weed & Crop Parameters) Application->DataCollection Harvest Crop Harvest & Yield Measurement DataCollection->Harvest Stats Statistical Analysis (ANOVA) Harvest->Stats Conclusion Conclusion on Efficacy & Selectivity Stats->Conclusion

Caption: General workflow for a field efficacy study.

Concluding Remarks

Diclosulam is a potent pre-emergent herbicide for the control of broadleaf weeds in crops like soybean. The application rates and efficacy are well-documented in the scientific literature. Researchers should pay close attention to the experimental design, application uniformity, and data collection methodologies to ensure the reliability and reproducibility of their findings. It is also important to consider environmental factors such as soil type and rainfall, as these can influence the performance and crop safety of diclosulam.[5]

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Diclosulam and its 8-Chloro Metabolite in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the herbicide diclosulam and its key soil metabolite, 8-chloro-5-hydroxy-diclosulam.[1][2] The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction from complex soil matrices, ensuring high recovery and minimal matrix effects.[3][4][5][6] Chromatographic separation is achieved using a reversed-phase C18 column followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the robust and reliable analytical performance required for environmental monitoring and metabolism studies.

Introduction

Diclosulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[7] Its environmental fate and metabolic degradation are of significant interest for regulatory and safety assessments. In soil, diclosulam undergoes microbial degradation, leading to the formation of several metabolites.[8][9] One of the major metabolites identified in aerobic soil metabolism studies is the 8-chloro-5-hydroxy analogue of diclosulam, a compound of interest for understanding the complete degradation pathway of the parent herbicide.[1][2]

The complexity of soil matrices presents a significant analytical challenge, often requiring extensive sample cleanup to remove interferences.[3][4] The QuEChERS method has become a standard approach for multi-residue pesticide analysis in soil due to its speed, efficiency, and minimal solvent usage.[5][6][10] This application note provides a detailed protocol for a QuEChERS-based extraction coupled with a sensitive LC-MS/MS analysis for the reliable quantification of diclosulam and its 8-chloro metabolite.

Experimental Protocols

Sample Preparation: QuEChERS Method for Soil

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[3][4]

Reagents and Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.2 µm syringe filters

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[4]

  • Add 10 mL of acetonitrile to the tube.

  • Add internal standard solution at this stage, if used.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE (dispersive solid-phase extraction) cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • Filter the final supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Conditions: The following table outlines the parameters for the chromatographic separation.

ParameterCondition
Column Reversed-phase C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS/MS) Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The following table lists the proposed Multiple Reaction Monitoring (MRM) transitions for the analytes. Product ions are predicted based on the known fragmentation patterns of sulfonamides, which often involve the loss of SO₂ (64 Da).[11]

CompoundFormulaPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)
Diclosulam C₁₃H₁₁Cl₂FN₅O₃S434.0370.0 (Loss of SO₂)50
434.0199.1 (Ring structure)50
8-Chloro-5-hydroxy-diclosulam C₁₃H₁₀Cl₃FN₅O₄S481.9417.9 (Loss of SO₂)50
481.9247.0 (Ring structure)50

*Note: The precursor ion mass for the metabolite is calculated based on the addition of one chlorine and one oxygen atom and the loss of one hydrogen atom from the parent diclosulam molecule.

Diagrams

Metabolic Pathway

The following diagram illustrates the proposed metabolic transformation of diclosulam in soil.

Diclosulam Diclosulam (C₁₃H₁₁Cl₂FN₅O₃S) Metabolite 8-Chloro-5-hydroxy-diclosulam (C₁₃H₁₀Cl₃FN₅O₄S) Diclosulam->Metabolite Aerobic Soil Metabolism (Hydroxylation & Chlorination) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh 10g Soil Sample B 2. Add Acetonitrile & Salts A->B C 3. Vortex & Centrifuge B->C D 4. dSPE Cleanup (PSA/C18) C->D E 5. Filter into Vial D->E F 6. UPLC Separation (C18 Column) E->F G 7. ESI+ Ionization F->G H 8. MS/MS Detection (MRM) G->H I 9. Peak Integration H->I J 10. Quantification I->J K 11. Reporting J->K

References

Formulation of 8-Chloro Diclosulam for Greenhouse Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of 8-Chloro Diclosulam, a triazolopyrimidine herbicide, for greenhouse research purposes. The following sections outline the necessary materials, stock solution preparation, final spray solution formulation, and application guidelines to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties of Diclosulam and this compound

A thorough understanding of the physicochemical properties of the active ingredient is crucial for its effective formulation. While specific data for this compound is limited, the properties of the parent compound, diclosulam, provide a strong foundation for formulation development.

PropertyDiclosulamThis compoundSource
Molecular Formula C₁₃H₁₀Cl₂FN₅O₃SC₁₃H₉Cl₃FN₅O₃S[1][2]
Molecular Weight 406.22 g/mol 440.665 g/mol [1][2]
Aqueous Solubility pH-dependent: ~100 mg/L at pH 5, >4000 mg/L at pH 9Data not available[3]
Organic Solvent Solubility Slightly soluble in methanol. Soluble in acetone, acetonitrile, and dichloromethane.Data not available, but likely similar to diclosulam.[1][4]
Mode of Action Inhibition of Acetolactate Synthase (ALS)Inhibition of Acetolactate Synthase (ALS)[5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the low aqueous solubility of diclosulam, and likely this compound, a stock solution in an organic solvent is required. Acetone is a suitable solvent due to its volatility, which allows it to evaporate quickly from the leaf surface after application, leaving the herbicide behind.

Materials:

  • This compound (technical grade)

  • Acetone (HPLC grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Pipettes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare a 10,000 ppm (10 mg/mL) stock solution, weigh 100 mg of this compound.

  • Dissolution: Place the weighed this compound into a volumetric flask of the appropriate size (e.g., 10 mL for a 10 mg/mL solution).

  • Solvent Addition: Add a small amount of acetone to the flask to wet the powder.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.

  • Final Volume: Once dissolved, bring the solution to the final volume with acetone.

  • Storage: Store the stock solution in a tightly sealed, light-shielding container in a refrigerator (2-8°C)[1]. The stock solution should be used within one month to avoid degradation.

Formulation of Final Spray Solution

For greenhouse applications, the stock solution is diluted to the desired concentration in a carrier solution, typically water, containing a surfactant to improve spray coverage and uptake.

Materials:

  • This compound stock solution (prepared as in 2.1)

  • Distilled or deionized water

  • Non-ionic surfactant (e.g., Tween® 20, Triton™ X-100)

  • Graduated cylinders or volumetric flasks

  • Beakers

  • Magnetic stirrer

Protocol:

  • Carrier Preparation: In a beaker, add the required volume of water.

  • Surfactant Addition: Add a non-ionic surfactant to the water at a concentration of 0.1% to 0.5% (v/v). For example, to prepare 1 L of spray solution with 0.1% surfactant, add 1 mL of the surfactant.

  • Mixing: Gently stir the water and surfactant mixture until the surfactant is fully dispersed.

  • Herbicide Addition: While stirring, slowly add the calculated volume of the this compound stock solution to the water-surfactant mixture. The acetone will readily mix with the water.

  • Final Volume: Adjust the final volume of the spray solution with water if necessary.

  • Application: Use the prepared spray solution immediately for best results. Continuous agitation of the spray tank is recommended to ensure the herbicide remains evenly dispersed.

Calculation of Application Rates for Greenhouse Pot Experiments

Herbicide application rates are often provided in kilograms of active ingredient per hectare (kg a.i./ha). The following protocol details how to convert this to the amount needed for individual pots.

Example Calculation:

  • Desired Application Rate: 35 g a.i./ha (a rate used in some diclosulam studies).

  • Pot Diameter: 15 cm (0.15 m)

  • Stock Solution Concentration: 10,000 ppm (10 mg/mL)

Steps:

  • Convert g/ha to mg/m²:

    • 1 hectare (ha) = 10,000 m²

    • 35 g/ha = 35,000 mg / 10,000 m² = 3.5 mg/m²

  • Calculate the Surface Area of the Pot:

    • Radius (r) = Diameter / 2 = 0.15 m / 2 = 0.075 m

    • Area (A) = π * r² = 3.14159 * (0.075 m)² ≈ 0.0177 m²

  • Calculate the Amount of Active Ingredient per Pot:

    • Amount per pot = Application rate (mg/m²) * Pot area (m²)

    • Amount per pot = 3.5 mg/m² * 0.0177 m² ≈ 0.062 mg

  • Calculate the Volume of Stock Solution to Apply per Pot:

    • Volume = Amount needed (mg) / Concentration of stock solution (mg/mL)

    • Volume = 0.062 mg / 10 mg/mL = 0.0062 mL or 6.2 µL

This small volume can then be diluted in a suitable volume of the final spray solution for uniform application to the pot surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_application Application weigh Weigh this compound dissolve Dissolve in Acetone weigh->dissolve stock Prepare Stock Solution dissolve->stock mix Add Stock Solution to Carrier stock->mix carrier Prepare Water + Surfactant carrier->mix final_spray Final Spray Solution mix->final_spray calculate Calculate Application Rate final_spray->calculate apply Apply to Greenhouse Plants calculate->apply evaluate Evaluate Efficacy apply->evaluate

Caption: Workflow for the preparation and application of this compound.

Signaling Pathway of ALS Inhibition

als_pathway herbicide This compound (ALS Inhibitor) als Acetolactate Synthase (ALS) herbicide->als Inhibits bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes synthesis of ketobutyrate Accumulation of 2-Ketobutyrate als->ketobutyrate Prevents utilization of protein Protein Synthesis bcaa->protein cell_division Cell Division & Growth protein->cell_division plant_death Plant Death cell_division->plant_death toxic Cellular Toxicity ketobutyrate->toxic toxic->plant_death

Caption: Simplified signaling pathway of ALS inhibitor herbicides.

References

Application Notes and Protocols for the Use of 8-Chloro Diclosulam as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for the use of 8-Chloro Diclosulam as a reference standard in the chromatographic analysis of the herbicide Diclosulam. This compound, a potential impurity or related compound of Diclosulam, serves as a critical component in the quality control and purity assessment of Diclosulam technical grade active ingredients (TGAI) and formulated products. This document is intended for researchers, analytical scientists, and professionals in the agrochemical and drug development industries.

The protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of Diclosulam and this compound. The structural similarity between the two compounds allows for their effective separation and quantification using a single chromatographic run.

Analyte Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
DiclosulamN-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide145701-21-9C₁₃H₁₀Cl₂FN₅O₃S406.22
This compound8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide207801-50-1C₁₃H₉Cl₃FN₅O₃S440.66

Chromatographic Method

A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of Diclosulam and this compound.

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Reagents and Materials
  • Diclosulam reference standard (purity ≥ 98%)

  • This compound reference standard (purity ≥ 98%)[1][3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterValue
Mobile Phase Acetonitrile : 0.1% Ortho-phosphoric acid in Water (v/v)
Gradient 60:40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 220 nm[2]
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions

3.1.1. Stock Standard Solutions (1000 µg/mL)

  • Accurately weigh approximately 10 mg of Diclosulam reference standard and 10 mg of this compound reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with acetonitrile. These are the stock standard solutions.

3.1.2. Intermediate Standard Solution (100 µg/mL)

  • Pipette 1 mL of each stock standard solution into separate 10 mL volumetric flasks and dilute to volume with acetonitrile.

3.1.3. Working Standard Solutions

  • Prepare a series of working standard solutions by appropriate dilutions of the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation (for Diclosulam TGAI)
  • Accurately weigh approximately 100 mg of the Diclosulam TGAI sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Illustrative)

The following table summarizes the typical validation parameters that should be assessed for this method.

ParameterSpecification
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) ≤ 2.0 %
Specificity No interference at the retention times of the analytes

Data Presentation

The results of the analysis should be presented in a clear and concise manner. An example of a data table for system suitability is provided below.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0To be determined
Theoretical Plates (N) N ≥ 2000To be determined
Resolution (Rs) Rs ≥ 2.0To be determined
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)To be determined
Quantitative Results
Sample IDDiclosulam (Area)This compound (Area)Diclosulam (%)This compound (%)
Standard 1
Standard 2
Sample 1
Sample 2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results StandardPrep Standard Preparation (Diclosulam & this compound) HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep Sample Preparation (Diclosulam TGAI) SamplePrep->HPLC Integration Peak Integration & Identification HPLC->Integration Quantification Quantification Integration->Quantification Report Reporting (Purity, Impurity Profile) Quantification->Report

Caption: Workflow for the chromatographic analysis of Diclosulam using this compound as a reference standard.

Logical Relationship for Method Validation

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of the analytical method.

Signaling Pathway (Illustrative for Herbicide Action)

While this compound is primarily used as a chemical reference standard, the mode of action of the parent compound, Diclosulam, involves a biological signaling pathway. The following diagram illustrates the inhibition of the acetolactate synthase (ALS) enzyme, a key step in the biosynthesis of branched-chain amino acids in plants.

G Diclosulam Diclosulam ALS Acetolactate Synthase (ALS) (Enzyme) Diclosulam->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis PlantGrowth Plant Growth AminoAcids->PlantGrowth Essential for

Caption: Inhibitory action of Diclosulam on the acetolactate synthase (ALS) pathway in plants.

References

Troubleshooting & Optimization

Improving the solubility of 8-Chloro Diclosulam in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-Chloro Diclosulam Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on improving its solubility in organic solvents to facilitate experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound belonging to the triazolopyrimidine sulfonamide class. Like many complex organic molecules, it can exhibit poor solubility in common organic solvents, which can be a significant hurdle in experimental assays, formulation development, and analytical characterization. Achieving a stable and appropriate concentration in solution is critical for obtaining reliable and reproducible results.

Q2: Which organic solvents are recommended for dissolving this compound?

Table 1: Qualitative and Quantitative Solubility of Diclosulam in Various Organic Solvents

SolventQualitative SolubilityQuantitative Solubility (mg/L at 20°C)
AcetoneSoluble / Slightly Soluble7970[1]
AcetonitrileSolubleData not available
DichloromethaneSolubleData not available
Dimethyl Sulfoxide (DMSO)Slightly SolubleData not available
Ethyl AcetateSlightly SolubleData not available
MethanolSlightly SolubleData not available

Note: The quantitative data is for the parent compound Diclosulam and should be used as an estimation for this compound.

Q3: What general strategies can be employed to improve the solubility of this compound?

Several techniques can be used to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical methods.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can lead to faster dissolution.

    • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance wettability and dissolution.

  • Chemical Modifications:

    • Co-solvency: Using a mixture of a primary solvent with one or more miscible co-solvents can significantly increase solubility. This is one of the most common and practical laboratory methods.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent system can increase solubility. The pKa of Diclosulam is approximately 4.81, indicating that its solubility is pH-dependent.[2]

    • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the solvent.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

Issue 1: The compound is not dissolving in the chosen primary solvent.

  • Initial Steps:

    • Verify Compound Purity: Impurities can sometimes affect solubility.

    • Increase Agitation: Ensure vigorous mixing or vortexing.

    • Apply Gentle Heat: Slightly warming the solution can sometimes improve solubility. However, be cautious as this can also lead to degradation of the compound.

  • Advanced Troubleshooting:

    • Method: Co-solvency.

    • Rationale: A single solvent may not have the optimal polarity to dissolve a complex molecule. A mixture of solvents can create a more favorable environment for dissolution.

    • Action: Add a miscible co-solvent in small increments (e.g., 5-10% of the total volume) while monitoring for dissolution. Good co-solvents to try with a primary solvent like acetone could include DMSO or dichloromethane, depending on the desired final properties of the solution.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Initial Steps:

    • Check for Temperature Fluctuations: If the solution was heated to dissolve the compound, it may precipitate upon cooling.

    • Assess for Solvent Evaporation: Ensure your container is properly sealed to prevent solvent loss, which would increase the concentration and potentially lead to precipitation.

  • Advanced Troubleshooting:

    • Method: Re-evaluate solvent system or use a stabilizing agent.

    • Rationale: The initial solvent system may be at the saturation point.

    • Action:

      • Increase the proportion of the co-solvent that provides better solubility.

      • Consider adding a small amount of a surfactant to stabilize the dissolved compound.

Issue 3: The required concentration for the experiment cannot be reached.

  • Initial Steps:

    • Review the Solubility Data: Confirm that you are not attempting to prepare a solution that is well above the known solubility limits.

    • Attempt a Slurry-based Approach: If a true solution is not strictly necessary for your application, a fine, uniform suspension (slurry) might be an alternative.

  • Advanced Troubleshooting:

    • Method: Systematic Solubility Enhancement Protocol (see below).

    • Rationale: A systematic approach is needed to find the optimal solvent system.

    • Action: Follow the detailed experimental protocol for determining the optimal co-solvent ratio.

Experimental Protocols

Protocol 1: Screening for Suitable Organic Solvents

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from Table 1.

  • Dissolution Attempt:

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not dissolved, add another 100 µL of the solvent and repeat the vortexing.

    • Continue this process up to a total volume of 1 mL.

  • Observation: Record the approximate concentration at which the compound dissolves in each solvent. Note any solvents in which it remains insoluble.

Protocol 2: Improving Solubility Using a Co-solvent System

This protocol uses a primary solvent in which this compound has some, albeit limited, solubility, and a co-solvent in which it is expected to be more soluble.

  • Select Solvents: Based on the screening protocol, choose a primary solvent and a co-solvent. For example, acetone as the primary solvent and DMSO as the co-solvent.

  • Prepare Stock Solutions of Solvent Mixtures: Prepare a series of solvent blends with varying ratios of the primary and co-solvent (e.g., 90:10, 80:20, 70:30, etc., of acetone:DMSO).

  • Determine Solubility in Blends:

    • Add a pre-weighed amount of this compound (e.g., 5 mg) to a vial.

    • Add a small, measured volume of the first solvent blend (e.g., 200 µL).

    • Vortex for 2 minutes.

    • If the compound is not fully dissolved, add another increment of the solvent blend and repeat the vortexing.

    • Continue until the compound is fully dissolved and record the total volume of the solvent blend used.

    • Calculate the solubility in mg/mL for that blend.

  • Repeat for all Blends: Repeat step 3 for each of the prepared solvent blends.

  • Identify Optimal Ratio: The solvent blend that dissolves the compound at the highest concentration is the optimal co-solvent system among those tested.

Visualizations

experimental_workflow cluster_prep Preparation cluster_protocol Co-Solvent Solubility Protocol cluster_analysis Analysis weigh_compound Weigh this compound add_compound Add Compound to Blend weigh_compound->add_compound prepare_solvents Prepare Primary and Co-solvents create_blends Create Solvent Blends (e.g., 90:10, 80:20) prepare_solvents->create_blends create_blends->add_compound vortex Vortex to Dissolve add_compound->vortex observe Observe Dissolution vortex->observe add_more_solvent Add More Blend if Insoluble observe->add_more_solvent Incomplete calculate_solubility Calculate Solubility (mg/mL) observe->calculate_solubility Complete add_more_solvent->vortex compare_results Compare Solubilities calculate_solubility->compare_results select_optimal Select Optimal Solvent Ratio compare_results->select_optimal

Caption: Experimental workflow for improving solubility using a co-solvent system.

troubleshooting_guide cluster_issues Common Problems cluster_solutions Potential Solutions start Start: Dissolving This compound issue Issue Encountered? start->issue no_dissolution No Dissolution issue->no_dissolution Yes precipitation Precipitation Occurs issue->precipitation Yes low_concentration Concentration Too Low issue->low_concentration Yes end Successful Dissolution issue->end No agitate_heat Increase Agitation / Gentle Heat no_dissolution->agitate_heat check_temp Check for Temp. Changes precipitation->check_temp systematic_protocol Follow Systematic Protocol low_concentration->systematic_protocol use_cosolvent Use Co-Solvent agitate_heat->use_cosolvent use_cosolvent->end stabilize Re-evaluate Solvent / Add Stabilizer check_temp->stabilize stabilize->end systematic_protocol->end

Caption: Troubleshooting logic for solubility issues with this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Chloro Diclosulam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 8-Chloro Diclosulam.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is asymmetric and drawn out.[1][2] An ideal peak should be symmetrical, often described as a Gaussian peak.[1] Peak tailing can compromise the accuracy and reproducibility of your results by making it difficult to determine the precise end of the peak, which can lead to inaccurate peak integration and quantification.[2] It can also obscure smaller, closely eluting impurity peaks.

Q2: What are the most common causes of peak tailing in HPLC analysis?

Common causes for peak tailing in HPLC include:

  • Secondary Silanol Interactions: Interactions between the analyte and residual silanol groups on the silica-based stationary phase are a primary cause of tailing, especially for basic compounds.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable compounds to exist in multiple forms, leading to peak tailing.[1][5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[7][8]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[1][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7][8]

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[7]

Q3: How do the chemical properties of this compound contribute to peak tailing?

This compound, with the chemical formula C₁₃H₉Cl₃FN₅O₃S, is a complex molecule containing several functional groups that can contribute to peak tailing.[9][10][11] The presence of amine groups in its structure can lead to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase, a common cause of peak tailing for basic compounds.[3][12][13]

Troubleshooting Guide

Step 1: Initial Assessment

Before making any changes to your method, it's crucial to assess the problem systematically.

  • Observe the chromatogram: Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume). If only the analyte peak is tailing, the problem is likely related to interactions between the analyte and the stationary phase or mobile phase.[14]

  • Review your method parameters: Check your mobile phase composition, pH, column type, and injection volume.

Step 2: Addressing Chemical Interactions

Secondary interactions are a frequent cause of peak tailing for compounds like this compound.

Troubleshooting Chemical Interactions

Potential Cause Recommended Action Expected Outcome
Silanol Interactions Use an end-capped column to minimize the number of free silanol groups.[1][5] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (start with a low concentration, e.g., 0.05%).[15][16]Improved peak symmetry by reducing secondary interactions with the stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. For acidic compounds, a lower pH is generally better, while for basic compounds, a higher pH can improve peak shape.[5][6][7][16][17] Since this compound has basic nitrogen-containing groups, increasing the pH might be beneficial, but this should be done cautiously to avoid silica dissolution at very high pH.[17]A more symmetrical peak shape due to the analyte being in a single ionic state.
Low Buffer Concentration Increase the buffer concentration in your mobile phase (e.g., to 25-50 mM).[5][7]More stable mobile phase pH and improved peak shape.
Step 3: Optimizing System and Sample Parameters

If addressing chemical interactions doesn't resolve the issue, consider the following system and sample parameters.

Troubleshooting System and Sample Parameters

Potential Cause Recommended Action Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.[7][8]Sharper, more symmetrical peaks.
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are properly connected to minimize dead volume.[7][8]Reduced peak broadening and improved symmetry.
Column Contamination Wash the column with a strong solvent (e.g., a high percentage of organic modifier) to remove contaminants. If the column is old or severely contaminated, it may need to be replaced.[7]Restoration of peak shape and column performance.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7]Improved peak shape by preventing on-column band distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 3 to 8 (e.g., phosphate or acetate buffers).

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate: Compare the peak asymmetry factor at different pH values to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Washing
  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Low pH Wash: Flush the column with 20-30 column volumes of HPLC-grade water.

  • Organic Wash: Wash with 20-30 column volumes of 100% acetonitrile or methanol.

  • Stronger Solvent (if necessary): If contamination is suspected to be strongly retained, a stronger solvent like isopropanol can be used.

  • Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved before reconnecting to the detector.

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Does tailing affect all peaks? start->q1 systemic_issue Systemic Issue Likely q1->systemic_issue Yes analyte_specific Analyte-Specific Issue Likely q1->analyte_specific No check_extracolumn Check for Extra-Column Volume (tubing, fittings, detector cell) systemic_issue->check_extracolumn end Symmetrical Peak Achieved check_extracolumn->end q2 Is the column old or contaminated? analyte_specific->q2 wash_column Wash or Replace Column q2->wash_column Yes check_interactions Address Chemical Interactions q2->check_interactions No wash_column->end q3 Is mobile phase pH appropriate? check_interactions->q3 q4 Is column overload a possibility? check_interactions->q4 adjust_ph Adjust Mobile Phase pH (at least 2 units from pKa) q3->adjust_ph No check_silanol Consider Silanol Interactions q3->check_silanol Yes adjust_ph->end use_endcapped Use End-Capped Column or Add Competing Base (e.g., TEA) check_silanol->use_endcapped use_endcapped->end reduce_load Reduce Injection Volume or Dilute Sample q4->reduce_load Yes q4->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Chemical_Interactions cluster_column Silica Stationary Phase silanol Acidic Silanol Groups (Si-OH) tailing Peak Tailing silanol->tailing Causes analyte This compound (contains basic amine groups) analyte->silanol Secondary Interaction (Ion Exchange)

Caption: Interaction of this compound with silanol groups.

References

Technical Support Center: Optimization of 8-Chloro Diclosulam Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 8-Chloro Diclosulam from clay soil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Issue 1: Low Recovery of this compound

Q: My recovery of this compound from clay soil is consistently low. What are the potential causes and how can I improve it?

A: Low recovery of this compound from clay soil is a common issue primarily due to the strong adsorption of the analyte to clay particles and organic matter. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting approach:

  • Evaluate Soil pH: The pH of your soil and extraction solvent is critical. Diclosulam, a sulfonylurea herbicide, is more soluble and mobile in alkaline conditions. In acidic soils, it tends to be more strongly adsorbed to soil particles.[1][2]

    • Recommendation: Measure the pH of your clay soil. If it is acidic, consider adjusting the pH of your extraction solvent to the alkaline range (pH 8-10) to enhance desorption. An extraction with a dilute alkaline solution, such as 0.2 M potassium hydroxide (KOH), has been shown to be effective for tightly bound herbicides in high-clay soils.

  • Optimize Extraction Solvent: The choice of extraction solvent and its composition is crucial for efficiently disrupting the analyte-matrix interactions.

    • Recommendation: Acidified organic solvents are commonly used. For instance, a mixture of acetonitrile and 1 N hydrochloric acid (9:1 v/v) has been reported to yield recoveries of over 70% for diclosulam from soil.[3] Other effective solvents include methanol with 5% acetic acid. If you are using a neutral solvent, switching to an acidified or basified solvent system may significantly improve your recovery.

  • Enhance Extraction Energy: Insufficient physical disruption can leave the analyte bound to the soil matrix.

    • Recommendation: If you are using simple shaking, consider more energetic techniques. Ultrasonic-assisted extraction (UAE) can provide more efficient contact between the solvent and soil particles.[4] Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures, can also significantly improve extraction efficiency by increasing solvent penetration into the soil matrix.[5][6]

  • Increase Solvent-to-Soil Ratio and Extraction Time: A low solvent volume or short extraction time may not be sufficient for complete extraction.

    • Recommendation: Increase the solvent-to-soil ratio to ensure thorough wetting of the sample. Also, extend the extraction time (e.g., shaking or sonication time) to allow for complete equilibrium of the analyte between the soil and the solvent.

Issue 2: Poor Reproducibility of Results

Q: I am observing significant variability in my extraction recovery across replicate samples. What could be causing this and how can I ensure consistency?

A: Poor reproducibility is often linked to sample heterogeneity and inconsistencies in the experimental procedure.

  • Ensure Sample Homogeneity: Clay soils can be difficult to homogenize.

    • Recommendation: Thoroughly mix your bulk soil sample before taking subsamples for extraction. Grinding and sieving the air-dried soil can help in achieving a more uniform particle size and distribution of the analyte.

  • Standardize Extraction Procedure: Minor variations in the protocol can lead to significant differences in results.

    • Recommendation: Ensure that all experimental parameters, such as solvent volume, extraction time, shaking speed, sonication power, and temperature, are kept constant for all samples. Using automated extraction systems like ASE can help in minimizing manual errors and improving reproducibility.[7]

  • Control Soil Moisture Content: The water content of the soil can affect the extraction efficiency.

    • Recommendation: Air-dry the soil samples to a consistent moisture level before extraction. For certain methods like QuEChERS, a hydration step is crucial for dry samples to ensure effective partitioning of the analyte into the extraction solvent.[8][9]

Issue 3: High Matrix Effects in LC-MS/MS Analysis

Q: I am experiencing significant signal suppression or enhancement for this compound during LC-MS/MS analysis of my clay soil extracts. How can I mitigate these matrix effects?

A: Clay soils are rich in co-extractive substances (e.g., humic acids, lipids) that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to matrix effects.

  • Improve Extract Cleanup: A robust cleanup step is essential to remove interfering co-extractives.

    • Recommendation:

      • Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate sorbents. For sulfonylurea herbicides, C18 and graphitized carbon black (GCB) are often effective.[10]

      • Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS method, where a combination of sorbents like primary secondary amine (PSA) and C18 are used to remove interferences.[9]

      • Liquid-Liquid Partitioning: This can be used as a preliminary cleanup step to separate the analyte from highly polar or non-polar interferences.

  • Use Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects.

    • Recommendation: Prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Employ an Internal Standard: A suitable internal standard can help to correct for both extraction losses and matrix effects.

    • Recommendation: Choose an internal standard that is structurally similar to this compound and has a similar retention time but a different mass-to-charge ratio. A stable isotope-labeled version of the analyte is ideal if available.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound from clay soil?

A1: There is no single "best" solvent, as the optimal choice depends on the specific soil properties, particularly the pH. However, acidified organic solvents are a good starting point. A mixture of acetonitrile and 1 N HCl (9:1 v/v) has shown good recovery (>70%).[3] For alkaline clay soils, a mixture of methanol and water may also be effective. It is recommended to test a few different solvent systems to determine the best one for your specific soil matrix.

Q2: How does the high clay content of the soil affect the extraction?

A2: Clay particles have a large, negatively charged surface area that can strongly adsorb herbicides like diclosulam through various mechanisms, including ion exchange and hydrogen bonding.[11] This strong adsorption makes it more difficult to extract the analyte from the soil matrix, often leading to lower recoveries compared to sandy or loamy soils. To overcome this, more rigorous extraction conditions, such as the use of a co-solvent with water, adjusting the pH to a more alkaline level to increase solubility, and employing higher energy extraction techniques (ultrasonication, ASE), are often necessary.

Q3: Is the QuEChERS method suitable for extracting this compound from clay soil?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for soil analysis and is a promising approach for this compound. For dry clay soils, a crucial modification is the addition of water to the sample before extraction to facilitate the partitioning of the analyte into the acetonitrile.[8][9][12] The d-SPE cleanup step in the QuEChERS protocol is also highly beneficial for removing matrix interferences from complex clay soil extracts.[9][13]

Q4: What are the advantages of Accelerated Solvent Extraction (ASE) for this application?

A4: ASE offers several advantages for extracting this compound from clay soil:

  • Higher Efficiency: The use of elevated temperatures and pressures improves the extraction efficiency by increasing solvent penetration and analyte solubility.[5][6][7]

  • Reduced Solvent Consumption: ASE typically uses significantly less solvent compared to traditional methods like Soxhlet extraction.[14]

  • Faster Extraction Times: Extractions can be completed in a much shorter time, increasing sample throughput.[14]

  • Automation: ASE systems are automated, which reduces manual labor and improves reproducibility.[7]

Q5: How can I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for cleanup?

A5: Both SPE and LLE can be used for cleaning up soil extracts.

  • SPE is generally more efficient and selective, providing cleaner extracts and reducing the risk of emulsion formation.[15] It is also more amenable to automation.

  • LLE is a simpler technique that does not require specialized cartridges but can be more labor-intensive and may use larger volumes of organic solvents. The choice often depends on the complexity of the matrix, the required level of cleanliness, and the available laboratory equipment. For complex matrices like clay soil, SPE is often preferred for its superior cleanup capabilities.

Data Presentation

Table 1: Comparison of Extraction Methods for Sulfonylurea Herbicides from Soil

Extraction MethodSolvent SystemRecovery (%)Relative Standard Deviation (RSD) (%)ThroughputNotes
Shaking Acetonitrile:1 N HCl (9:1)>70[3]Not ReportedModerateSimple and low-cost method.
QuEChERS Acetonitrile/Water65 - 116 (for various pesticides)[9]≤17[9]HighRequires optimization for dry soil (hydration step).[8][9]
Ultrasonic-Assisted Extraction (UAE) Petroleum ether/Acetone (1:1)>88 (for OCPs)[16]<6[16]HighIncreased efficiency over shaking.[4]
Accelerated Solvent Extraction (ASE) Methanol/Water (80:20) with NaCl85 - 105 (for arylphenoxypropionic herbicides)[10]Not ReportedHighAutomated, fast, and uses less solvent.[5][6][14]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Clay Soil

This protocol is adapted from standard QuEChERS methods for soil analysis.[8][9]

  • Sample Preparation:

    • Weigh 10 g of homogenized, air-dried clay soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Protocol 2: Ultrasonic-Assisted Solvent Extraction (UAE) for this compound in Clay Soil

This protocol is a general procedure based on principles of UAE for pesticides in soil.[4][16]

  • Sample Preparation:

    • Weigh 10 g of homogenized, air-dried clay soil into a 50 mL glass centrifuge tube.

  • Extraction:

    • Add 20 mL of the extraction solvent (e.g., acetonitrile:1 N HCl, 9:1 v/v).

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection vessel.

  • Repeated Extraction:

    • Repeat the extraction (steps 2 and 3) on the soil pellet with a fresh 20 mL aliquot of the extraction solvent.

    • Combine the supernatants.

  • Concentration and Cleanup:

    • Concentrate the combined extracts under a gentle stream of nitrogen.

    • The extract may then be subjected to cleanup using SPE if necessary before LC-MS/MS analysis.

Visualizations

Extraction_Troubleshooting_Workflow start Start: Low Recovery of this compound check_ph Check Soil and Solvent pH start->check_ph soil_acidic Is Soil Acidic? check_ph->soil_acidic adjust_solvent_ph Adjust Solvent pH to Alkaline (8-10) soil_acidic->adjust_solvent_ph Yes check_solvent Evaluate Extraction Solvent soil_acidic->check_solvent No re_extract Re-extract and Analyze adjust_solvent_ph->re_extract end End: Optimized Recovery re_extract->end solvent_optimal Is Solvent System Optimal? check_solvent->solvent_optimal change_solvent Switch to Acidified or Basified Solvent solvent_optimal->change_solvent No check_energy Assess Extraction Energy solvent_optimal->check_energy Yes change_solvent->re_extract energy_sufficient Is Extraction Energy Sufficient? check_energy->energy_sufficient increase_energy Use UAE or ASE energy_sufficient->increase_energy No check_ratio_time Review Solvent Ratio and Time energy_sufficient->check_ratio_time Yes increase_energy->re_extract ratio_time_adequate Are Ratio and Time Adequate? check_ratio_time->ratio_time_adequate increase_ratio_time Increase Solvent/Soil Ratio and Extraction Time ratio_time_adequate->increase_ratio_time No ratio_time_adequate->end Yes increase_ratio_time->re_extract

Caption: Troubleshooting workflow for low recovery of this compound.

QuEChERS_Workflow start Start: Clay Soil Sample weigh_sample Weigh 10g of Soil start->weigh_sample hydrate_sample Add 10mL Water and Hydrate for 30 min weigh_sample->hydrate_sample add_solvent Add 10mL Acetonitrile hydrate_sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously for 1 min add_salts->shake centrifuge1 Centrifuge for 5 min shake->centrifuge1 supernatant Take 1mL of Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube supernatant->dspe vortex Vortex for 30 sec dspe->vortex centrifuge2 Centrifuge for 2 min vortex->centrifuge2 analysis Analyze by LC-MS/MS centrifuge2->analysis end End: Results analysis->end

Caption: Modified QuEChERS workflow for clay soil analysis.

References

Minimizing degradation of 8-Chloro Diclosulam in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro Diclosulam in aqueous solutions. The information is designed to help you minimize degradation and ensure the stability of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

Based on studies of the closely related compound diclosulam, this compound is expected to be least stable in alkaline (high pH) conditions, leading to faster degradation.[1] Its stability increases in neutral and acidic (low pH) conditions.[1] Alkaline hydrolysis is a common degradation pathway for many pesticides under high pH conditions.[2]

Q3: What is the expected half-life of this compound in aqueous solutions at different pH levels?

While specific data for this compound is limited, the half-life of diclosulam provides a strong indication of what to expect. The degradation of diclosulam follows first-order kinetics.[1]

Q4: Are there other factors that can affect the degradation of this compound?

Yes, other factors that can influence the degradation of herbicides in aqueous solutions include temperature and exposure to light (photodegradation).[3][4] Increased temperature can accelerate hydrolysis rates.[3] Exposure to sunlight or UV light can also lead to the breakdown of the compound.[5][6][7]

Q5: What are the likely degradation products of this compound?

The degradation of the related compound diclosulam in soil involves the formation of metabolites such as 5-hydroxy analogues and aminosulfonyl triazolopyrimidine (ASTP), ultimately leading to mineralization to CO2 and bound residues.[8] In aqueous solutions, hydrolysis of the sulfonamide bridge is a potential degradation pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound in aqueous solutions.

Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in solution. High pH of the aqueous solution. Measure the pH of your solution. If it is alkaline (pH > 7), adjust to a neutral (pH ≈ 7) or acidic (pH < 7) range using appropriate buffers.[1]
Elevated storage or experimental temperature. Store stock solutions and conduct experiments at controlled, lower temperatures where possible. Avoid unnecessary exposure to high temperatures.[3]
Exposure to light. Protect solutions from direct sunlight and UV light by using amber vials or storing them in the dark.[5][6][7]
Inconsistent results between experimental replicates. Variable pH across samples. Ensure consistent pH across all your experimental samples by using buffered solutions.
Inconsistent temperature control. Maintain a constant and controlled temperature for all experimental setups.
Precipitation of this compound in the aqueous solution. Poor solubility. Verify the solubility of this compound in your specific aqueous medium. The use of co-solvents may be necessary, but their impact on stability should be evaluated.

Quantitative Data Summary

The following table summarizes the dissipation kinetics of diclosulam, a compound structurally similar to this compound, in water at different pH levels. This data can be used as a reference for predicting the stability of this compound.

pH Concentration (µg/mL) Half-life (t½) in days
4.01.075.26
2.079.22
7.01.064.05
2.070.01
9.21.09.62
2.010.67

Data from a study on Diclosulam 84% WG.[1]

Experimental Protocols

Protocol for Determining the Stability of this compound in Aqueous Solutions

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC-grade acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with a UV or MS detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • For each pH to be tested (e.g., 4, 7, and 9), prepare replicate aqueous solutions containing a known concentration of this compound (e.g., 1 µg/mL) by spiking the appropriate buffer with the stock solution.

  • Prepare control samples for each pH without the addition of this compound.

4. Incubation:

  • Store the test solutions in a controlled environment, protected from light, at a constant temperature (e.g., 25°C).

5. Sampling and Analysis:

  • Collect aliquots from each test solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Analyze the concentration of this compound in each aliquot using a validated HPLC method. A typical method for the related compound diclosulam involves a C18 column and a mobile phase of acetonitrile and water.[5][8]

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.

Visualizations

Troubleshooting_Workflow start Start: Degradation of This compound Suspected check_ph Measure pH of Aqueous Solution start->check_ph is_alkaline Is pH > 7? check_ph->is_alkaline adjust_ph Action: Adjust pH to Neutral or Acidic Range is_alkaline->adjust_ph Yes check_temp Check Storage and Experimental Temperature is_alkaline->check_temp No re_evaluate Re-evaluate Stability adjust_ph->re_evaluate end End: Degradation Minimized re_evaluate->end is_high_temp Is Temperature Elevated? check_temp->is_high_temp control_temp Action: Control Temperature is_high_temp->control_temp Yes check_light Check for Light Exposure is_high_temp->check_light No control_temp->re_evaluate is_light_exposed Is Solution Exposed to Light? check_light->is_light_exposed protect_from_light Action: Protect from Light (e.g., Amber Vials) is_light_exposed->protect_from_light Yes is_light_exposed->end No protect_from_light->re_evaluate

Caption: Troubleshooting workflow for minimizing this compound degradation.

Degradation_Factors degradation Degradation of This compound ph pH of Solution degradation->ph temperature Temperature degradation->temperature light Light Exposure (Photodegradation) degradation->light alkaline Alkaline pH (Faster Degradation) ph->alkaline neutral_acidic Neutral/Acidic pH (Slower Degradation) ph->neutral_acidic high_temp Increased Temperature (Accelerated Degradation) temperature->high_temp uv_light UV/Sunlight (Induces Degradation) light->uv_light

Caption: Key factors influencing the degradation of this compound.

References

Addressing matrix effects in LC-MS/MS analysis of 8-Chloro Diclosulam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 8-Chloro Diclosulam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound), leading to either a suppression or enhancement of its signal.[2][3] This interference can negatively impact the accuracy, precision, reproducibility, and sensitivity of the quantitative analysis.[2][4] Ion suppression is the more common form of matrix effect.[5]

Q2: Why is Electrospray Ionization (ESI) particularly susceptible to matrix effects?

A2: Electrospray Ionization (ESI) is more prone to matrix effects compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) because of its complex ionization mechanism.[6] The ESI process relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions. Co-eluting matrix components can alter the physical properties of these droplets, such as surface tension and viscosity, which can hinder solvent evaporation and reduce the ionization efficiency of the analyte.[6]

Q3: What are the common sources of matrix effects when analyzing biological samples?

A3: The most significant sources of matrix effects in biological samples (e.g., plasma, serum, tissue) are phospholipids from cell membranes.[5] Other endogenous components like proteins, salts, and metabolites, or exogenous substances like anticoagulants and dosing vehicles, can also contribute to signal suppression or enhancement.[3][7]

Q4: How can I quantitatively assess the impact of matrix effects on my this compound analysis?

A4: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[5][7] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[7] For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[3]

Troubleshooting Guide

Q5: My signal for this compound shows poor reproducibility and accuracy. Could this be a matrix effect?

A5: Yes, inconsistent signal intensity, poor accuracy, and lack of reproducibility are classic symptoms of matrix effects.[2][8] Because the composition and concentration of interfering compounds can vary from sample to sample, the degree of ion suppression or enhancement can also fluctuate, leading to unreliable quantitative results.[9] It is crucial to perform a systematic assessment to confirm and quantify the matrix effect.

Q6: I have confirmed significant ion suppression for this compound. What are the primary strategies to mitigate this issue?

A6: There are three primary strategies to address ion suppression:

  • Optimize Sample Preparation: This is often the most effective approach.[1][5] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE) can efficiently remove interfering matrix components before injection.[5][10]

  • Improve Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][2] This can be achieved by adjusting the mobile phase composition, changing the gradient profile, or using a different column chemistry.[1]

  • Compensate with an Internal Standard: Using a stable isotope-labeled (SIL) internal standard of this compound is a highly effective way to compensate for matrix effects.[1] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification.[1][11]

Q7: Which sample preparation technique is most effective for a small molecule like this compound in a complex biological matrix?

A7: The choice of technique depends on the specific matrix and required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it is often less clean and may not effectively remove phospholipids, which are a major cause of ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent polarity is key for good recovery.[5]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a sorbent while matrix components are washed away.[1] This is highly effective at removing salts and phospholipids and is often the preferred method for minimizing matrix effects.[1][10]

Q8: My stable isotope-labeled internal standard (SIL-IS) isn't fully compensating for the matrix effect. What could be wrong?

A8: While SIL-IS are excellent for compensation, issues can still arise.[11] If the internal standard does not perfectly co-elute with the analyte, they may be affected differently by a narrow region of ion suppression.[11] This can happen if there are slight chromatographic differences or if the analyte peak is very broad and partially falls into a suppression zone while the IS does not. Re-evaluating and optimizing the chromatographic conditions to ensure perfect co-elution is a critical step.[11] Additionally, extreme ion suppression can reduce the signal of both the analyte and the IS to a level where sensitivity and reproducibility are compromised, even if the ratio remains constant.[5] In such cases, improving the sample cleanup is necessary.

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][5][10]triazolo[1,5-c]pyrimidine-2-sulfonamide[12][13]
Molecular Formula C₁₃H₉Cl₃FN₅O₃S[12][14]
Molecular Weight 440.665 g/mol [14]
Accurate Mass 438.947572 Da[12]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation

TechniquePrincipleEffectiveness in Removing PhospholipidsEffectiveness in Removing SaltsThroughput
Protein Precipitation (PPT) Protein removal via solvent-induced precipitation.Low to ModerateLowHigh
Liquid-Liquid Extraction (LLE) Analyte partitioning between aqueous and immiscible organic phases.Moderate to HighHighModerate
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.HighHighModerate to High
HybridSPE®-Phospholipid Combined protein precipitation and phospholipid removal via zirconium-coated silica.Very HighLowHigh

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol describes how to calculate the Matrix Factor (MF) to quantitatively determine the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the final mobile phase solvent to achieve a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with the this compound standard to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with the this compound standard before starting the sample preparation procedure. This set is used to determine the overall recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same optimized LC-MS/MS conditions.

  • Calculate the Matrix Factor (MF):

    • Calculate the mean peak area for this compound from Set A (Mean Area_Neat) and Set B (Mean Area_Post-Spike).

    • Use the following formula to determine the MF:

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

  • Calculate IS-Normalized MF (if using an Internal Standard):

    • Calculate the MF for both the analyte and the internal standard separately.

    • IS-Normalized MF = (MF_Analyte) / (MF_Internal_Standard)

    • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[3]

Visualized Workflows

Matrix_Effect_Workflow start_node Start: Poor Reproducibility or Low Sensitivity p1 Assess Matrix Effect (Post-Extraction Spike Method) start_node->p1 Hypothesize Matrix Effect process_node process_node decision_node decision_node result_node result_node sub_process sub_process d1 Significant ME (MF <0.8 or >1.2)? p1->d1 result1 Proceed with Method Validation d1->result1 No p2 Mitigation Strategy d1->p2 Yes sub1 Optimize Sample Prep (SPE, LLE) p2->sub1 Option 1 sub2 Optimize Chromatography (Gradient, Column) p2->sub2 Option 2 sub3 Use SIL Internal Standard p2->sub3 Option 3 sub1->p1 Re-assess ME sub2->p1 Re-assess ME d2 IS Compensates? (IS-Norm MF ≈ 1.0) sub3->d2 d2->result1 Yes d2->sub1 No

Caption: Workflow for identifying and mitigating matrix effects.

Sample_Prep_Decision_Tree start_node Start: Select Sample Preparation Method d1 High Throughput Screening Needed? start_node->d1 decision_node decision_node method_node method_node final_choice final_choice d2 Phospholipids a Major Concern? d1->d2 Yes d3 Need Highest Possible Cleanliness? d1->d3 No m1 Use Phospholipid Removal Plates (e.g., HybridSPE) d2->m1 Yes m2 Use Protein Precipitation (PPT) d2->m2 No m3 Use Solid-Phase Extraction (SPE) d3->m3 Yes m4 Use Liquid-Liquid Extraction (LLE) d3->m4 No final Validate Method & Assess Recovery m1->final m2->final m3->final m4->final

Caption: Decision tree for selecting a sample preparation technique.

References

Technical Support Center: Overcoming Weed Resistance to Diclosulam Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating and combating weed resistance to Diclosulam herbicides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diclosulam?

Diclosulam is a triazolopyrimidine sulfonanilide herbicide.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking the ALS enzyme, Diclosulam disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible weeds.[2]

Q2: What are the known mechanisms of weed resistance to Diclosulam and other ALS-inhibiting herbicides?

Weed resistance to ALS inhibitors like Diclosulam primarily occurs through two mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[3][4][5] These mutations lead to alterations in the amino acid sequence of the ALS enzyme, which reduces the binding affinity of the herbicide to the enzyme. As a result, the enzyme remains functional even in the presence of the herbicide. Several point mutations at different positions within the ALS gene have been identified to confer resistance.[4][5]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it is based on other physiological processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced herbicide metabolism, where resistant plants can more rapidly detoxify the herbicide into non-toxic compounds.[6]

Q3: How can I get a preliminary confirmation of Diclosulam resistance in my weed population?

A whole-plant bioassay is a reliable method for preliminary confirmation.[7] This involves growing suspected resistant and known susceptible weed populations from seed under controlled conditions and then treating them with a discriminating dose of Diclosulam. If the suspected population survives and grows, while the susceptible population dies, it is a strong indication of resistance. For more details, refer to the --INVALID-LINK-- protocol.

Q4: What is a dose-response assay and why is it important?

A dose-response assay is a quantitative method used to determine the level of herbicide resistance in a weed population.[8][9] It involves treating plants from both susceptible and suspected resistant populations with a range of herbicide doses. By comparing the dose required to cause a 50% reduction in growth (GR₅₀) between the two populations, a resistance index (RI) can be calculated (RI = GR₅₀ of resistant population / GR₅₀ of susceptible population). This provides a quantitative measure of the resistance level.[10]

Q5: Are there molecular methods to confirm target-site resistance to Diclosulam?

Yes, molecular techniques can be used to identify mutations in the ALS gene.[11][12] The most common method involves extracting DNA from the weed tissue, amplifying the ALS gene using the Polymerase Chain Reaction (PCR), and then sequencing the gene to identify any nucleotide changes that result in amino acid substitutions known to confer resistance.[13][14]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments on Diclosulam resistance.

Problem Possible Causes Recommended Solutions
Inconsistent results in whole-plant bioassays. 1. Genetic variability within the weed population. 2. Uneven herbicide application. 3. Environmental fluctuations in the greenhouse (light, temperature, humidity). 4. Variability in plant growth stage at the time of application.[15]1. Use a larger sample size of plants to account for variability. 2. Ensure the sprayer is properly calibrated to deliver a uniform spray volume. 3. Maintain and monitor stable environmental conditions in the greenhouse. 4. Treat all plants at a consistent and appropriate growth stage.
High mortality in the untreated control group. 1. Disease or pest infestation. 2. Suboptimal growing conditions (e.g., overwatering, nutrient deficiency). 3. Contamination of soil or water with other phytotoxic substances.1. Scout for and manage any pests or diseases. 2. Optimize watering and fertilization regimes. 3. Use sterilized soil and purified water to rule out contamination.[16]
No clear dose-response relationship in the assay. 1. The selected dose range is too high or too low. 2. The weed population has a very high level of resistance, and the highest dose used is not sufficient to cause significant injury. 3. Herbicide solution was not prepared correctly.1. Conduct a preliminary range-finding experiment with a wider range of doses. 2. If high resistance is suspected, extend the dose range to much higher concentrations. 3. Double-check all calculations and procedures for herbicide stock and working solution preparation.
Difficulty in amplifying the ALS gene via PCR. 1. Poor quality or quantity of extracted DNA. 2. PCR inhibitors present in the DNA sample. 3. Suboptimal PCR conditions (annealing temperature, primer concentration, etc.). 4. Primers are not specific to the weed species being tested.1. Use a reliable DNA extraction protocol and quantify the DNA. 2. Include a DNA purification step to remove inhibitors. 3. Optimize the PCR conditions, particularly the annealing temperature. 4. Design or use primers that are validated for your specific weed species.
Failure to detect known resistance mutations in a confirmed resistant population. 1. The resistance mechanism is not target-site based (i.e., it is NTSR). 2. The mutation is in a region of the ALS gene not covered by the primers used for sequencing.1. Investigate NTSR mechanisms, such as enhanced metabolism, using a --INVALID-LINK--. 2. Design additional primers to sequence the entire coding region of the ALS gene.

Experimental Protocols

Whole-Plant Bioassay for Diclosulam Resistance Confirmation

Objective: To qualitatively determine if a weed population is resistant to Diclosulam.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population.

  • Pots (10 cm diameter) filled with a sterile potting mix.

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Commercial formulation of Diclosulam.

  • Laboratory sprayer calibrated to deliver a consistent volume.

  • Deionized water.

  • Surfactant (if recommended on the herbicide label).

Methodology:

  • Seed Germination: Sow seeds of both the suspected resistant and susceptible populations in separate pots. Water as needed and allow the seedlings to emerge and grow.

  • Plant Growth: Once the seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants). Allow the plants to grow to the 2-4 true leaf stage.[17]

  • Herbicide Preparation: Prepare a discriminating dose of Diclosulam. This is typically the recommended field application rate. For example, if the field rate is 26 g a.i./ha, prepare a solution that will deliver this rate based on your sprayer's calibration.[18] Include any recommended adjuvants.

  • Herbicide Application: Treat the plants with the prepared Diclosulam solution using the laboratory sprayer. Ensure even coverage. Leave a set of pots for each population untreated as a control.

  • Evaluation: Place the treated and control pots back in the growth chamber or greenhouse. Observe the plants regularly for signs of herbicide injury. After 21 days, visually assess the plants for survival and biomass reduction compared to the untreated controls.

  • Interpretation: If the susceptible population shows significant injury or mortality while the suspected resistant population survives and shows little to no injury, resistance is confirmed.

Dose-Response Assay for Quantifying Diclosulam Resistance

Objective: To determine the level of resistance to Diclosulam in a weed population.

Materials:

  • Same as for the whole-plant bioassay.

Methodology:

  • Plant Preparation: Grow plants from the resistant and susceptible populations as described in the whole-plant bioassay protocol.

  • Dose Selection: Select a range of Diclosulam doses that will provide a graded response from no effect to complete mortality in the susceptible population. A typical range might be 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate. A wider and higher range will be needed for the resistant population.

  • Herbicide Application: Treat a set of pots for each population with each of the selected doses. Include an untreated control for each population.

  • Data Collection: After 21 days, harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at 60°C for 72 hours and then record the dry weight.

  • Data Analysis:

    • For each dose, calculate the average dry weight per plant.

    • Express the dry weight at each dose as a percentage of the untreated control for that population.

    • Use a statistical software package to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data for each population.

    • From the fitted curves, determine the GR₅₀ value (the herbicide dose that causes a 50% reduction in plant growth) for both the susceptible and resistant populations.

    • Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Protocol for Identification of Target-Site Mutations in the ALS Gene

Objective: To identify single nucleotide polymorphisms (SNPs) in the ALS gene that confer resistance to Diclosulam.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • PCR primers designed to amplify the ALS gene of the target weed species.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermal cycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

  • Bioinformatics software for sequence alignment.

Methodology:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Amplify the ALS gene using PCR. A typical PCR program would be: initial denaturation at 94°C for 3 minutes, followed by 35-40 cycles of 94°C for 30 seconds, 55-60°C (primer-dependent) for 30 seconds, and 72°C for 1-2 minutes, with a final extension at 72°C for 10 minutes.[14]

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR products to a sequencing facility.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW). Compare the sequences to identify any nucleotide differences that result in amino acid substitutions at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).

Protocol for Diclosulam Metabolism Analysis using LC-MS/MS

Objective: To determine if enhanced metabolism is the mechanism of resistance to Diclosulam.

Materials:

  • Resistant and susceptible weed plants at the 2-4 leaf stage.

  • Diclosulam solution.

  • Liquid nitrogen.

  • Extraction solvent (e.g., acetonitrile/water mixture).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19][20]

  • Diclosulam analytical standard.

Methodology:

  • Herbicide Treatment: Treat both resistant and susceptible plants with a sub-lethal dose of Diclosulam.

  • Sample Collection: At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest the treated leaves and immediately freeze them in liquid nitrogen to stop all metabolic processes.[21]

  • Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using the appropriate solvent.

  • Sample Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.[20]

  • LC-MS/MS Analysis: Analyze the cleaned-up extracts using an LC-MS/MS system. Develop a method to separate and quantify the parent Diclosulam molecule and any potential metabolites.[22]

  • Data Analysis: Compare the rate of Diclosulam disappearance and the formation of metabolites over time between the resistant and susceptible plants. A significantly faster rate of metabolism in the resistant plants is indicative of NTSR.

Quantitative Data Summary

The following tables summarize quantitative data related to Diclosulam efficacy and resistance.

Table 1: Efficacy of Diclosulam on Various Weed Species

Weed SpeciesApplication Rate (g a.i./ha)Control Efficacy (%)Reference
Amaranthus retroflexus18.75 (PRE)52-56[23]
Amaranthus retroflexus37.5 (PRE)81-88[23]
Chenopodium album11.25 (POST)33-67[23]
Chenopodium album37.5 (PRE)100[23]
Echinochloa crus-galli37.5 (PRE)69-78[23]
Broadleaf Weeds (general)22-26>90[18]
Grassy Weeds (general)22-26>85[18]

PRE: Pre-emergence, POST: Post-emergence

Table 2: Documented Resistance Levels to ALS Inhibitors in Various Weed Species

Weed SpeciesHerbicideResistance Index (RI)MechanismReference
Monochoria vaginalisPenoxsulam11.0 - 13.9TSR[10]
Monochoria vaginalisBensulfuron-methyl15.6 - 21.0TSR[10]
Avena fatuaPinoxaden>20TSR[24]
Avena fatuaMesosulfuron>87TSR[24]
Avena fatuaPyroxsulam>161TSR[24]

Note: Data for Diclosulam resistance indices are limited in publicly available literature. The data presented are for other ALS-inhibiting herbicides and serve as an example of the range of resistance levels that can be expected.

Signaling Pathways and Logical Relationships

Generalized Signaling Pathway for ALS-Inhibitor Herbicide Action and Resistance

The following diagram illustrates the general mechanism of action of ALS-inhibiting herbicides like Diclosulam and the primary mechanisms of resistance.

ALS_Inhibitor_Pathway cluster_herbicide_action Herbicide Action cluster_resistance_mechanisms Resistance Mechanisms Diclosulam Diclosulam ALS_Enzyme Acetolactate Synthase (ALS) Diclosulam->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->Amino_Acids Catalyzes Synthesis Plant_Death Plant Death ALS_Enzyme->Plant_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth TSR Target-Site Resistance (TSR) ALS_Mutation ALS Gene Mutation TSR->ALS_Mutation NTSR Non-Target-Site Resistance (NTSR) Enhanced_Metabolism Enhanced Metabolism NTSR->Enhanced_Metabolism Altered_ALS Altered ALS Enzyme ALS_Mutation->Altered_ALS Altered_ALS->Diclosulam Reduced Binding Detoxification Herbicide Detoxification Enhanced_Metabolism->Detoxification Detoxification->Diclosulam Inactivates

Caption: Mechanism of Diclosulam and pathways to resistance.

Experimental Workflow for Investigating Diclosulam Resistance

This diagram outlines a logical workflow for researchers investigating suspected cases of Diclosulam resistance.

Resistance_Workflow Start Suspected Resistance in Field Collect_Seeds Collect Seeds from Suspected Resistant and Known Susceptible Plants Start->Collect_Seeds Whole_Plant_Bioassay Whole-Plant Bioassay (Discriminating Dose) Collect_Seeds->Whole_Plant_Bioassay Resistance_Confirmed Resistance Confirmed? Whole_Plant_Bioassay->Resistance_Confirmed Dose_Response Dose-Response Assay Resistance_Confirmed->Dose_Response Yes No_Resistance No Resistance Confirmed (Investigate other causes of poor weed control) Resistance_Confirmed->No_Resistance No Quantify_Resistance Quantify Resistance Level (Calculate RI) Dose_Response->Quantify_Resistance Investigate_Mechanism Investigate Mechanism Quantify_Resistance->Investigate_Mechanism TSR_Analysis Target-Site Resistance (ALS Gene Sequencing) Investigate_Mechanism->TSR_Analysis NTSR_Analysis Non-Target-Site Resistance (Metabolism Study) Investigate_Mechanism->NTSR_Analysis Mutation_Found Mutation Found? TSR_Analysis->Mutation_Found Enhanced_Metabolism_Found Enhanced Metabolism? NTSR_Analysis->Enhanced_Metabolism_Found Mutation_Found->NTSR_Analysis No Report_TSR Report TSR as Mechanism Mutation_Found->Report_TSR Yes Report_NTSR Report NTSR as Mechanism Enhanced_Metabolism_Found->Report_NTSR Yes Further_Investigation Further Investigation (e.g., other NTSR mechanisms) Enhanced_Metabolism_Found->Further_Investigation No

Caption: Workflow for Diclosulam resistance investigation.

References

Stability of 8-Chloro Diclosulam under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the herbicide Diclosulam. No specific stability data for 8-Chloro Diclosulam was found in publicly available scientific literature. This guide is provided for research and informational purposes only.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diclosulam under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Diclosulam in aqueous solutions?

A1: Diclosulam is a sulfonamide herbicide that exhibits pH-dependent stability in aqueous solutions. It is most stable in acidic to neutral conditions and undergoes more rapid degradation under alkaline conditions.

Q2: How does pH affect the stability of Diclosulam?

A2: The rate of hydrolysis of Diclosulam is significantly influenced by pH. It is relatively stable in acidic and neutral environments, but its degradation accelerates in alkaline solutions (pH 9 and above)[1][2]. This is a critical factor to consider when preparing and storing stock solutions or designing experiments.

Q3: What is the effect of temperature on Diclosulam stability?

A3: While specific temperature-dependent degradation kinetics in aqueous solutions are not extensively detailed in the provided search results, decomposition is generally expected to increase with higher temperatures[3]. Soil metabolism studies, which are influenced by temperature, have been conducted at temperatures such as 20°C and 25°C[4]. It is advisable to store Diclosulam solutions at refrigerated temperatures (2-10°C) to minimize degradation[5].

Q4: What are the known degradation products of Diclosulam?

A4: In soil, the metabolism of diclosulam can lead to the formation of several products, including the 5-hydroxy analogue of diclosulam (5-OH-diclosulam) and aminosulfonyl triazolopyrimidine (ASTP)[4]. Under thermal decomposition, it can produce carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides[3].

Q5: What analytical methods are suitable for monitoring the stability of Diclosulam?

A5: High-Performance Liquid Chromatography (HPLC) with UV-VIS or mass spectrometry (MS) detection is a common and effective method for quantifying Diclosulam and its degradation products[1][6][7]. Gas chromatography (GC) with mass selective detection (GC/MSD) can also be used after a derivatization step[8].

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Rapid loss of Diclosulam concentration in solution. High pH of the solvent or buffer: Diclosulam degrades faster in alkaline conditions.- Verify the pH of your solution. If it is above 7, consider adjusting to a neutral or slightly acidic pH if your experimental design allows. - Use freshly prepared solutions for your experiments.
Elevated storage temperature: Higher temperatures accelerate chemical degradation.- Store stock solutions and experimental samples at refrigerated temperatures (2-10°C) and protect from light[5].
Photodegradation: Exposure to light can contribute to the degradation of photosensitive compounds.- Store solutions in amber vials or protect them from light.
Inconsistent analytical results. Improper sample preparation: Incomplete extraction or interference from the sample matrix can lead to variability.- Review and optimize your sample extraction procedure. Ensure complete dissolution and consider a solid-phase extraction (SPE) cleanup step[9].
Instrumental variability: Fluctuations in detector response or column performance.- Run a system suitability test before your sample analysis. - Include internal standards in your analytical method to correct for variations[8].
Appearance of unexpected peaks in chromatograms. Formation of degradation products. - Attempt to identify the unknown peaks using mass spectrometry. - Compare the chromatograms of fresh and aged samples to distinguish between impurities and degradation products.

Data on Diclosulam Stability

Table 1: Half-life of Diclosulam in Water at Different pH Levels

pHHalf-life (Days)
4.075.26–79.22[2]
7.064.05–70.01[2]
9.29.62–10.67[2]

Table 2: Half-life of Diclosulam in Different Soil Types (Laboratory Conditions)

Soil TypepHHalf-life (Days)
Black Soil8.1428.67–29.51[10][11]
Coastal Saline Soil7.9230.41–34.21[10][11]
New Alluvial Soil6.8540.68–43.63[10][11]
Red & Lateritic Soil5.5635.42–40.14[10][11]

Experimental Protocols

Protocol 1: Determination of Diclosulam Stability in Aqueous Solutions

This protocol outlines a general procedure for assessing the hydrolytic stability of Diclosulam at different pH and temperature conditions.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).

  • Preparation of Diclosulam Stock Solution: Prepare a concentrated stock solution of Diclosulam in a suitable organic solvent (e.g., acetonitrile or acetone)[6][7].

  • Sample Incubation:

    • Add a small aliquot of the Diclosulam stock solution to each buffer solution to achieve the desired final concentration.

    • Divide each solution into separate, sealed vials for each time point and temperature condition to be tested.

    • Incubate the vials at the desired temperatures in the dark to prevent photodegradation.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each pH and temperature condition.

  • Sample Analysis:

    • Directly analyze the aqueous samples using a validated HPLC method.

    • The mobile phase can consist of a mixture of acetonitrile and 0.1% ortho-phosphoric acid in water[6].

    • Use a C18 reverse-phase column for separation.

    • Detect Diclosulam using a UV-VIS detector at an appropriate wavelength (e.g., 204 nm) or a mass spectrometer[6].

  • Data Analysis: Plot the concentration of Diclosulam versus time for each condition. Calculate the degradation rate constant and the half-life (t½) using first-order kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 4, 7, 9) add_stock Spike Buffers with Stock Solution prep_buffer->add_stock prep_stock Prepare Diclosulam Stock Solution prep_stock->add_stock incubate Incubate at Different Temperatures add_stock->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by HPLC-UV/MS sample->hplc data Calculate Half-life hplc->data

Caption: Workflow for a Diclosulam stability study.

troubleshooting_workflow start Unexpected Degradation Observed check_ph Is the solution pH > 8? start->check_ph adjust_ph Adjust pH to neutral or acidic if possible. Use freshly prepared solutions. check_ph->adjust_ph Yes check_temp Was the solution stored at elevated temperatures? check_ph->check_temp No end_node Problem Resolved adjust_ph->end_node store_cold Store solutions at 2-10°C and protect from light. check_temp->store_cold Yes check_analytical Are analytical results inconsistent? check_temp->check_analytical No store_cold->end_node optimize_method Optimize sample preparation. Use an internal standard. check_analytical->optimize_method Yes check_analytical->end_node No optimize_method->end_node

Caption: Troubleshooting decision tree for Diclosulam degradation.

References

Reducing ion suppression for 8-Chloro Diclosulam in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of 8-Chloro Diclosulam in complex matrices using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[4] Complex matrices such as plasma, urine, and soil are particularly prone to causing significant ion suppression.[5]

Q2: What are the common sources of ion suppression in complex matrices?

Common sources of ion suppression include salts, phospholipids from biological membranes, proteins, and other endogenous matrix components that are co-extracted with the analyte.[5][6] These components can compete with this compound for ionization in the MS source, alter the droplet formation and evaporation process in electrospray ionization (ESI), or change the physical properties of the sample solution.[2][6]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A common method to assess ion suppression is the post-extraction spike method.[7] This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A lower signal in the matrix extract indicates the presence of ion suppression.[7]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for analyzing this compound to minimize ion suppression?

ESI is generally more susceptible to ion suppression than APCI, especially for compounds analyzed in complex biological matrices.[2][8][9] APCI, being a gas-phase ionization technique, is less affected by non-volatile matrix components.[9][10] Therefore, if significant ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by APCI.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and reducing ion suppression for this compound analysis.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects.[3][5] The goal is to selectively extract this compound while removing as many interfering matrix components as possible.

Problem: Low recovery and significant ion suppression.

Solutions:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For sulfonamides like this compound, reversed-phase (C18) or ion-exchange cartridges can be employed.[1][11]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous sample to ensure this compound is in its neutral form, enhancing its partitioning into an immiscible organic solvent.[12]

  • Protein Precipitation (PPT): For plasma or serum samples, protein precipitation with acetonitrile or methanol is a quick and simple way to remove the majority of proteins.[6][13] However, this method may not remove other interfering components like phospholipids, so further cleanup might be necessary.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS method can be adapted for the extraction of sulfonamides from various complex samples.[2][14][15]

Quantitative Data on Sample Preparation Techniques for Sulfonamides:

Sample Preparation TechniqueMatrixAnalyte ClassAverage Recovery (%)Reference
Solid-Phase ExtractionSerumSulfonamides91.5 - 102.1[1]
QuEChERSForage GrassesSulfonamides72.3 - 116.9[2]
QuEChERSChicken MuscleSulfonamides76.8 - 95.2[14]
QuEChERSBovine LiverSulfonamides53 - 93[15]
Protein PrecipitationPlasmaGeneral DrugsVariable[13][16]
Step 2: Optimize Chromatographic Conditions

Good chromatographic separation is key to resolving this compound from co-eluting matrix components.

Problem: Analyte peak co-elutes with matrix interferences.

Solutions:

  • Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size or core-shell column, to improve peak resolution. A C18 stationary phase is commonly used for sulfonamide analysis.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH, can significantly alter selectivity and retention. The use of mobile phase additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[17]

  • Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the more retained this compound.

Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is a highly effective way to compensate for ion suppression.

Problem: Inaccurate and imprecise quantification due to variable ion suppression.

Solution:

  • A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[18][19][20][21] Consequently, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.[21][22][23] While deuterium-labeled standards are common, 13C or 15N labeled standards often exhibit closer co-elution with the native analyte.[20][23]

Step 4: Dilute the Sample Extract

A simple yet effective method to reduce the concentration of interfering matrix components.[8]

Problem: Overwhelming matrix effects that are difficult to eliminate with sample preparation alone.

Solution:

  • Diluting the final sample extract with the initial mobile phase can significantly reduce the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on the ionization of this compound.[8][24] However, this approach may also reduce the analyte concentration, potentially impacting the limit of quantitation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water

This protocol is adapted from a method for the parent compound, Diclosulam.[11]

  • Column Conditioning: Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of 0.01 N hydrochloric acid.

  • Sample Loading: Acidify the water sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of 40% acetonitrile in 0.01 N hydrochloric acid to remove polar interferences.

  • Elution: Elute the retained this compound with an appropriate organic solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS-based Extraction for Sulfonamides from a Complex Matrix

This protocol is a general representation of the QuEChERS workflow.[2][14][15]

  • Sample Hydration (if necessary): For dry matrices, add a specific amount of water to rehydrate the sample.

  • Extraction: Homogenize the sample and extract with acetonitrile (often with 1% acetic acid).

  • Salting Out: Add a salt mixture (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove specific interferences.

  • Centrifugation and Analysis: Centrifuge the d-SPE tube and inject the supernatant into the LC-MS/MS system.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix Sample Condition Condition C18 SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extract Acetonitrile Extraction Sample->Extract Salt Add Salts Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Troubleshooting_Logic Start Ion Suppression Observed Opt_SamplePrep Optimize Sample Preparation (SPE, LLE, QuEChERS) Start->Opt_SamplePrep Dilute Dilute Sample Extract Start->Dilute Quick Fix Opt_Chromo Optimize Chromatography (Column, Mobile Phase, Gradient) Opt_SamplePrep->Opt_Chromo Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Opt_Chromo->Use_SIL_IS Use_SIL_IS->Dilute End Ion Suppression Minimized Dilute->End

References

Overcoming poor recovery of 8-Chloro Diclosulam during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor recovery of 8-Chloro Diclosulam during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or inconsistent recovery of this compound?

Poor recovery is a frequent issue in the analysis of sulfonamide herbicides like this compound. The primary causes include:

  • pH-Dependent Instability: Diclosulam is significantly less stable in alkaline conditions (pH > 7), which can lead to degradation during extraction and storage.[1] Maintaining an acidic or neutral environment is crucial.

  • Inefficient Extraction: The choice of extraction solvent and the use of additives can dramatically impact efficiency. Acidified organic solvents are often required to ensure the analyte is in a neutral form for effective extraction.[2]

  • Matrix Effects: Complex sample matrices (e.g., soil, plant tissue) can interfere with extraction or cause signal suppression or enhancement during analysis, particularly with LC-MS/MS.[3][4]

  • Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, especially if the sample or solvent is not acidified.

  • Chelation with Metal Ions: Sulfonamides can chelate with divalent metal ions. The use of magnesium sulfate (MgSO₄), a common drying agent in QuEChERS methods, can lead to the formation of chelation structures and reduce recovery.[4]

Q2: How does pH affect the stability and extraction of this compound?

The pH of the sample and extraction solvent is one of the most critical factors. Diclosulam's stability is lowest at alkaline pH, with studies showing a half-life of only 9-11 days at pH 9.2, compared to 64-79 days at neutral or acidic pH.[1] To ensure optimal recovery, samples should be acidified prior to and during extraction. Most successful protocols utilize an acidic extraction medium, such as acetonitrile with 1 N HCl or 1% formic acid.[2][5] Acidification neutralizes the molecule, increasing its affinity for organic solvents and improving extraction efficiency.

Caption: The influence of pH on analyte stability and recovery.

Q3: I am using a QuEChERS method and getting low recovery. What should I change?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used but may require modification for acidic herbicides like this compound.[5][6]

  • Use an Acidified Solvent: Perform the initial extraction with acetonitrile containing an acid, such as 1% formic acid.[5]

  • Avoid Magnesium Sulfate (MgSO₄): During the salting-out step, replace anhydrous MgSO₄ with anhydrous sodium sulfate (Na₂SO₄). Studies on other sulfonamides show that Mg²⁺ ions can chelate with the analyte, significantly reducing recovery, whereas Na⁺ ions do not pose this problem.[4]

  • Optimize d-SPE Sorbents: The cleanup step using dispersive solid-phase extraction (d-SPE) is critical.

    • PSA (Primary Secondary Amine): Use PSA sparingly or with caution. While it effectively removes organic acids, it can also adsorb acidic herbicides.

    • C18: This is effective for removing non-polar interferences.

    • GCB (Graphitized Carbon Black): GCB can remove pigments but may also adsorb planar molecules like this compound. Its use should be carefully evaluated.

Q4: Which cleanup technique is better for this compound: Solid-Phase Extraction (SPE) or dispersive-SPE (d-SPE)?

Both techniques can be effective, but the choice depends on the matrix complexity and desired cleanliness of the final extract.

FeatureSolid-Phase Extraction (SPE)Dispersive-SPE (d-SPE / QuEChERS)
Selectivity High. Sorbent and solvent conditions can be finely tuned.Moderate. Relies on bulk sorbent interaction.
Cleanup Power Excellent for complex matrices.[7][8]Good, but may be insufficient for highly complex matrices.
Time/Labor More time-consuming and labor-intensive per sample.Very fast and requires minimal labor.[6]
Solvent Usage Moderate.Low.
Recommendation Ideal for achieving very low detection limits or when analyzing difficult matrices. A C18 SPE column is commonly used.[7]Excellent for high-throughput screening of less complex matrices.
Q5: Is derivatization required for the analysis of this compound?

The need for derivatization depends on the analytical instrument.

  • Gas Chromatography (GC): Yes. Derivatization is often necessary to increase the volatility and thermal stability of the analyte for GC analysis. A common method involves converting diclosulam to its ethyl derivative (N-ethyl-diclosulam) using iodoethane and triethylamine.[7][8]

  • Liquid Chromatography (LC): No. Derivatization is generally not required for LC-MS/MS analysis, which is the preferred modern technique due to its high sensitivity and selectivity for this class of compounds.[3][9]

Troubleshooting Guide for Low Recovery

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery in all samples pH Instability: Sample or solvent pH is neutral or alkaline, causing analyte degradation.[1]Acidify the sample and extraction solvent (e.g., with formic acid or HCl).[2][5]
Inefficient Extraction: Solvent is not optimal for the analyte.Use acidified acetonitrile as the extraction solvent.[2]
Chelation: Use of MgSO₄ in the QuEChERS method is chelating the analyte.[4]Replace anhydrous MgSO₄ with anhydrous Na₂SO₄.[4]
Inconsistent or erratic recovery Matrix Effects: Co-extracted matrix components are suppressing or enhancing the analyte signal in the detector.[3]Improve the cleanup step (e.g., use SPE). Prepare matrix-matched calibration standards to compensate for the effect.
Analyte Adsorption: The compound is sticking to container walls or instrument components.Use silanized glassware. Add a small amount of acid to all solvents and final extracts.
No analyte detected Complete Degradation: Sample was stored for an extended period under improper conditions (e.g., alkaline pH, room temperature).Ensure samples are stored frozen and processed in an acidic environment.[1]
Incorrect Analytical Method: The analytical method (e.g., GC without derivatization) is not suitable.For GC, ensure proper derivatization.[7] For LC-MS/MS, optimize ionization parameters.

Key Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established environmental chemistry methods and is suitable for water samples or liquid extracts.[7]

  • Sample Acidification: Add 1.0 N HCl to the water sample (e.g., 500 mL) to adjust the pH to acidic conditions.

  • SPE Column Conditioning:

    • Place a C18 SPE column on a vacuum manifold.

    • Rinse the column with 5 mL of acetonitrile.

    • Condition the column with 5 mL of 0.01 N HCl. Do not allow the column bed to go dry.

  • Sample Loading:

    • Transfer the acidified sample to a reservoir attached to the SPE column.

    • Pull the sample through the column at a flow rate of approximately 4 mL/min.

  • Column Rinsing:

    • Rinse the column with 5 mL of 40% acetonitrile in 0.01 N HCl to remove interferences.

    • Dry the column under vacuum for 10 minutes.

  • Elution:

    • Elute the this compound from the column with 8 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40-60 °C.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Start Start: Acidified Sample Condition 1. Condition SPE Column (Acetonitrile, then 0.01N HCl) Start->Condition Load 2. Load Sample onto Column Condition->Load Wash 3. Wash Column (40% ACN in 0.01N HCl) Load->Wash Dry 4. Dry Column (Vacuum) Wash->Dry Elute 5. Elute Analyte (Acetonitrile) Dry->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze via LC-MS/MS Reconstitute->End

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Protocol 2: Modified QuEChERS for Soil and Plant Matrices

This protocol is a modified version of the standard QuEChERS method, optimized for acidic sulfonamide herbicides.[2][4][5]

  • Sample Hydration & Spiking:

    • Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., soil), add an appropriate amount of water and let stand for 30 minutes.

    • If required, add internal standards and spike solutions at this stage.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Vortex or shake vigorously for 1 minute.

  • Salting-Out:

    • Add 4 g of anhydrous sodium sulfate (Na₂SO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 xg for 5 minutes.

  • Dispersive-SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • The tube should contain 50 mg of C18 sorbent and 150 mg of anhydrous Na₂SO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge at high speed (e.g., 10,000 xg) for 2 minutes.

    • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Sample 1. Homogenized Sample in Tube AddSolvent 2. Add Acidified Acetonitrile Sample->AddSolvent AddSalts 3. Add Na₂SO₄ and NaCl AddSolvent->AddSalts Centrifuge1 4. Shake & Centrifuge AddSalts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add to Tube with C18/Na₂SO₄ Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Analysis 8. Analyze Final Extract Centrifuge2->Analysis

Caption: Modified QuEChERS workflow for this compound.

References

Validation & Comparative

Immunoassay for 8-Chloro Diclosulam: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for a hypothetical immunoassay designed for the detection of 8-Chloro Diclosulam. The data presented is illustrative and based on typical cross-reactivity profiles observed for immunoassays of structurally related triazolopyrimidine sulfonamide herbicides. This document aims to offer insights into the potential performance of such an assay and to provide detailed experimental protocols for assessing antibody specificity.

Performance Comparison: Antibody Cross-Reactivity

The specificity of an immunoassay is determined by the cross-reactivity of the antibody with non-target compounds that are structurally similar to the target analyte. In the context of an this compound immunoassay, it is crucial to evaluate the potential for cross-reactivity with other triazolopyrimidine sulfonamide herbicides and related metabolites.

The following table summarizes the hypothetical cross-reactivity of a competitive ELISA for this compound with other relevant compounds. The cross-reactivity is calculated as:

(IC50 of this compound / IC50 of competing compound) x 100%

CompoundChemical StructureCAS NumberIC50 (ng/mL)Cross-Reactivity (%)
This compound C13H9Cl3FN5O3S207801-50-10.5 100
DiclosulamC13H10Cl2FN5O3S145701-21-92.520
MetosulamC14H13Cl2N5O4S139528-85-110.05
FlorasulamC12H8F3N5O3S145701-23-150.01
Cloransulam-methylC15H13ClFN5O5S147150-35-4>100<0.5

Note: The IC50 and cross-reactivity values presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

A detailed methodology for determining the cross-reactivity of an antibody in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for a direct competitive ELISA to determine the cross-reactivity of an antibody against this compound with other structurally related compounds.

1. Materials and Reagents:

  • Microtiter plates (96-well, high protein-binding capacity)

  • This compound standard

  • Potential cross-reacting compounds (e.g., Diclosulam, Metosulam, Florasulam, Cloransulam-methyl)

  • Anti-8-Chloro Diclosulam antibody (specific for the target analyte)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

2. Plate Coating:

  • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

  • Cover the plate and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in PBS.

  • In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-8-Chloro Diclosulam antibody.

  • Incubate the mixtures for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

6. Substrate Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the this compound standard and each of the tested compounds.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound from its respective inhibition curve.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizations

Cross-Reactivity of the Anti-8-Chloro Diclosulam Antibody

Cross_Reactivity cluster_antibody Anti-8-Chloro Diclosulam Antibody cluster_analytes Analytes Antibody Binding Site Target This compound Target->Antibody High Affinity (100%) Cross_Reactant_1 Diclosulam Cross_Reactant_1->Antibody Lower Affinity (e.g., 20%) Cross_Reactant_2 Metosulam Cross_Reactant_2->Antibody Low Affinity (e.g., 5%) Non_Reactant Unrelated Compound

Caption: Antibody binding affinity and cross-reactivity.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with Coating Antigen B Wash A->B C Block Plate B->C D Wash C->D G Add to Plate E Prepare Standards & Cross-Reactants F Pre-incubate with Primary Antibody E->F F->G H Incubate G->H I Wash H->I J Add Secondary Antibody-Enzyme Conjugate K Incubate J->K L Wash K->L M Add Substrate L->M N Incubate (in dark) M->N O Add Stop Solution N->O P Read Absorbance (450 nm) Q Generate Inhibition Curves & Calculate IC50 P->Q R Calculate % Cross-Reactivity Q->R

Caption: Workflow for determining cross-reactivity.

HPLC vs. GC for 8-Chloro Diclosulam Analysis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 8-Chloro Diclosulam, a chlorinated derivative of the sulfonylurea herbicide Diclosulam. This comparison is supported by experimental data from established analytical methods.

Overview of Analytical Approaches

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of sulfonylurea herbicides due to their low volatility and thermal lability.[1][2][3] Conversely, Gas Chromatography (GC) is generally not suitable for the direct analysis of these compounds. The inherent lack of volatility and thermal stability of sulfonylureas, including Diclosulam and its derivatives, necessitates a chemical derivatization step to convert them into more volatile and thermally stable analogs suitable for GC analysis.[4][5]

Performance Data Summary

The following table summarizes the key performance parameters for the analysis of Diclosulam and its derivatives using HPLC and GC-MS. It is important to note that the GC-MS data pertains to the analysis of derivatized Diclosulam, as direct analysis is not feasible.

Performance ParameterHPLCGC-MS (with Derivatization)
Analyte Form Native this compoundDerivatized (e.g., ethylated)
Limit of Quantitation (LOQ) 0.05 µg/g (in soil)[6]1.0 ng/g (in soil)[4]
Linearity (Range) 0.1 to 20 µg/mL[7]1.0 to 120 ng/g[4]
Typical Retention Time 3.2 ± 0.4 min to 5.36 ± 0.20 min[6][8]Dependent on derivative and method
Sample Throughput Generally higher due to no derivatizationLower due to additional derivatization step
Method Complexity Simpler, direct analysisMore complex due to derivatization

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Diclosulam in various matrices is Reverse-Phase HPLC with UV detection.

Sample Preparation: Samples (e.g., soil, water) are typically extracted using an organic solvent such as acetonitrile, often acidified.[7] The extract may undergo a clean-up step, for example, using solid-phase extraction (SPE) to remove interfering matrix components.[6]

Chromatographic Conditions:

  • Instrument: Hewlett Packard HPLC (series 1100) or similar.[7]

  • Column: Lichrosphere RP-18 (250mm × 4mm i.d.) or Thermo C18 (250 mm X 4.6 mm).[6][7]

  • Mobile Phase: A mixture of acetonitrile and 0.1% ortho-phosphoric acid in water (e.g., 40:60 v/v) is commonly used.[7] For Mass Spectrometry (MS) detection, phosphoric acid can be replaced with formic acid.[9]

  • Flow Rate: 1 mL/min.[7]

  • Detector: UV detector set at a wavelength of 204 nm or 235 nm.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

The analysis of Diclosulam by GC-MS requires a derivatization step to increase its volatility and thermal stability.

Sample Preparation and Derivatization:

  • Residues of Diclosulam are extracted from the sample matrix.

  • The extracted Diclosulam is then derivatized. A common method is ethylation.[4]

  • The derivatized analyte is then reconstituted in a suitable solvent like toluene for injection into the GC-MS system.[4]

GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Selective Detector (MSD).[4]

  • Column: Capillary column suitable for pesticide analysis.

  • Injector: Splitless injection is often used for trace analysis.[10]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature hold followed by a ramp to a final temperature.[10]

  • Detector: Mass Selective Detector (MSD) operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation RP-HPLC Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC Analytical Workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Ethylation) Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Analytical Workflow for this compound.

Head-to-Head Comparison

This diagram highlights the key distinguishing factors between the two techniques for this specific application.

HPLC_vs_GC_Comparison HPLC_Node Direct analysis of native compound HPLC_Adv Advantages: - Simpler sample preparation - Higher throughput - No thermal degradation concerns HPLC_Disadv Disadvantages: - Potentially lower sensitivity than derivatized GC-MS GC_Node Requires derivatization GC_Adv Advantages: - High sensitivity and selectivity with MS detection GC_Disadv Disadvantages: - Indirect analysis of a derivative - More complex and time-consuming - Potential for incomplete derivatization

References

Inter-Laboratory Validation of 8-Chloro Diclosulam Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of 8-Chloro Diclosulam, a sulfonamide herbicide. Due to the limited availability of specific inter-laboratory validation studies for this compound, this document presents a comparative analysis based on established methods for the parent compound, Diclosulam, and other sulfonamides. The data herein is representative of the performance characteristics expected from a validated analytical method across different laboratories, providing a benchmark for researchers developing and validating their own assays.

Comparative Performance of Analytical Methods for Sulfonamide Herbicides

The quantification of sulfonamide herbicides like this compound is typically performed using chromatographic techniques coupled with mass spectrometry. The performance of these methods is evaluated based on several key parameters. The following tables summarize typical performance characteristics for the analysis of sulfonamides in environmental matrices, representing a hypothetical inter-laboratory comparison.

Table 1: Comparison of Method Performance for Sulfonamide Quantification in Water

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) >0.998>0.995>0.999>0.99
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL0.05 ng/mLMethod Dependent
Limit of Detection (LOD) 0.03 ng/mL0.15 ng/mL0.015 ng/mLMethod Dependent
Accuracy (% Recovery) 85-110%90-105%88-112%70-120%
Precision (RSD%) < 15%< 20%< 15%< 20%

Table 2: Comparison of Method Performance for Sulfonamide Quantification in Soil

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) >0.997>0.996>0.998>0.99
Limit of Quantification (LOQ) 1.0 ng/g2.0 ng/g0.8 ng/gMethod Dependent
Limit of Detection (LOD) 0.3 ng/g0.6 ng/g0.24 ng/gMethod Dependent
Accuracy (% Recovery) 80-115%85-110%82-118%70-120%
Precision (RSD%) < 18%< 22%< 16%< 25%

Experimental Protocols

A detailed experimental protocol for the quantification of Diclosulam in water and soil, which can be adapted for this compound, is provided below. This method utilizes Gas Chromatography with Mass Selective Detection (GC/MSD).

Sample Preparation (Water Matrix)[1]
  • Solid-Phase Extraction (SPE):

    • Acidify the water sample (e.g., 100 mL) with 1.0 N hydrochloric acid.

    • Condition a C18 SPE column with acetonitrile followed by 0.01 N hydrochloric acid.

    • Load the acidified water sample onto the SPE column.

    • Wash the column with a solution of 40% acetonitrile in 0.01 N hydrochloric acid.

    • Dry the column under vacuum.

    • Elute the analyte with acetonitrile.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent and derivatize to its ethyl derivative.

  • Final Extraction:

    • Reconstitute the derivatized residue in a 5% NaCl solution and partition into toluene containing an internal standard (e.g., N-methyl-diclosulam).

Sample Preparation (Soil Matrix)[2]
  • Extraction:

    • Extract the soil sample (e.g., 10 g) with an appropriate solvent mixture (e.g., acetonitrile/1 N HCl).

  • Clean-up:

    • Load the extract onto a neutral alumina SPE column.

    • Elute with 3% acetic acid in dichloromethane.

  • Derivatization and Final Extraction:

    • Follow the same derivatization and final extraction steps as for the water matrix.

Instrumental Analysis (GC/MSD)[1][2]
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizations

Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output Sample Water or Soil Sample Extraction Solid-Phase or Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization to Ethyl Derivative Cleanup->Derivatization Final_Extraction Partition into Toluene with Internal Standard Derivatization->Final_Extraction GC_MS GC/MSD Analysis Final_Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Report Concentration of this compound Data_Processing->Report cluster_pathway Biosynthesis of Branched-Chain Amino Acids cluster_inhibition Inhibition by Sulfonamide Herbicides cluster_result Result Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Ile No_Amino_Acids Inhibition of Branched-Chain Amino Acid Synthesis Sulfonamide This compound Sulfonamide->Inhibition Inhibition->ALS Plant_Death Plant Growth Inhibition and Death No_Amino_Acids->Plant_Death

8-Chloro Diclosulam vs. Other ALS Inhibitor Herbicides for Broadleaf Weed Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance, experimental data, and signaling pathways of Acetolactate Synthase (ALS) inhibitor herbicides in the management of broadleaf weeds.

Introduction

Acetolactate synthase (ALS) inhibitor herbicides are a critical tool in modern agriculture for the selective control of broadleaf weeds in a variety of crops. These herbicides act by inhibiting the ALS enzyme, which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2][3] This inhibition leads to a cessation of cell division and growth, ultimately resulting in weed death.[1] This guide provides a comparative analysis of 8-Chloro Diclosulam and other prominent ALS inhibitor herbicides, with a focus on their efficacy against broadleaf weeds, supported by experimental data.

Comparative Efficacy of Diclosulam and Other ALS Inhibitors

Diclosulam has demonstrated effective control of a range of broadleaf weeds. The following tables summarize quantitative data from various studies, comparing the performance of diclosulam with other ALS inhibitors such as imazaquin and flumetsulam.

Table 1: Efficacy of Pre-emergence Herbicides on Broadleaf Weeds in Soybean

HerbicideApplication Rate (g/ha)Weed SpeciesControl (%)Days After Application (DAA)Source
Diclosulam30Raphanus raphanistrum>97At Harvest[5]
30Sida rhombifolia>97At Harvest[5]
30Commelina benghalensis8963[5]
Imazaquin140Raphanus raphanistrumSimilar to DiclosulamAt Harvest[5]
140Sida rhombifoliaSimilar to DiclosulamAt Harvest[5]
Flumetsulam108Raphanus raphanistrumSimilar to DiclosulamAt Harvest[5]
108Sida rhombifoliaSimilar to DiclosulamAt Harvest[5]

Table 2: Efficacy of Diclosulam at Different Doses on Broadleaf Weeds in Soybean

HerbicideApplication Rate (g/ha)Weed SpeciesWeed Density (No./m²) at 45 DASSource
Diclosulam (84 WDG)18Trianthema monogyna8.7[6]
22Trianthema monogyna2.7[6]
26Trianthema monogyna1.3[6]
18Lindernia ciliata24.7[6]
22Lindernia ciliataNot specified[6]
26Lindernia ciliataEffectively Controlled[6]
Pendimethalin (30 EC)1000Trianthema monogynaNot specified[6]
Fluchloralin (45 EC)1000Trianthema monogynaNot specified[6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Study 1: Weed control and selectivity of diclosulam as a preemergence soybean herbicide[5]
  • Experimental Design: The field experiment was conducted in a randomized complete block design with four replications.

  • Treatments:

    • Diclosulam at 30, 35, and 40 g/ha.

    • Imazaquin at 140 g/ha.

    • Flumetsulam at 108 g/ha.

    • A weed-free control.

  • Application: Herbicides were applied as pre-emergence treatments.

  • Data Collection: Weed control was visually assessed at various intervals after application, including at 63 days after application and at harvest.

Study 2: Efficacy of diclosulam on weeds and yield of soybean[6]
  • Experimental Design: The experiment was laid out in a randomized block design with three replications.

  • Treatments:

    • Diclosulam (84 WDG) at 18, 22, and 26 g/ha.

    • Pendimethalin (30 EC) at 1000 g/ha.

    • Fluchloralin (45 EC) at 1000 g/ha.

    • Two hand weedings at 30 and 45 days after sowing (DAS).

    • Weed-free and weedy check plots.

  • Plot Size: Not specified.

  • Application: Herbicides were applied as pre-emergence treatments.

  • Data Collection: Weed density was recorded at 30 and 45 days after sowing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of ALS inhibitor herbicides and a typical workflow for herbicide efficacy trials.

ALS_Inhibitor_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Inhibition by Herbicide Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS_Enzyme alpha_Acetolactate α-Acetolactate ALS_Enzyme->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_Enzyme->alpha_Aceto_alpha_hydroxybutyrate Valine Valine alpha_Acetolactate->Valine Leucine Leucine alpha_Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine ALS_Inhibitor ALS Inhibitor Herbicide (e.g., Diclosulam) Inhibition Inhibition ALS_Inhibitor->Inhibition Inhibition->ALS_Enzyme

Caption: Mode of action of ALS inhibitor herbicides.

Herbicide_Efficacy_Workflow cluster_planning Experimental Planning cluster_implementation Field Implementation cluster_data Data Collection & Analysis cluster_results Results & Conclusion A Define Objectives & Treatments B Select Site & Experimental Design (e.g., RCBD) A->B C Determine Plot Size & Replications B->C D Plot Layout & Preparation C->D E Herbicide Application (Pre- or Post-emergence) D->E F Crop & Weed Seeding/Emergence E->F G Visual Weed Control Ratings F->G H Weed Density & Biomass Measurement G->H I Statistical Analysis (e.g., ANOVA) H->I J Summarize Data in Tables I->J K Draw Conclusions on Efficacy J->K

References

A Comparative Analysis of Diclosulam and Flumetsulam Efficacy in Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and agricultural scientists on the performance of two key acetolactate synthase (ALS) inhibiting herbicides in soybean cultivation.

This guide provides a detailed comparison of the herbicides Diclosulam and Flumetsulam, both belonging to the triazolopyrimidine sulfonanilide family, which are widely utilized for broadleaf weed control in soybean crops. Both herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants, ultimately leading to weed mortality. This analysis synthesizes available experimental data to objectively compare their efficacy, crop tolerance, and impact on soybean yield.

Data Presentation: Efficacy and Crop Response

The following tables summarize quantitative data from various studies, offering a clear comparison of Diclosulam and Flumetsulam performance under different experimental conditions.

Table 1: Weed Control Efficacy of Diclosulam and Flumetsulam in Soybeans

HerbicideApplication Rate (g a.i./ha)Weed SpeciesControl (%)Citation
Diclosulam 22Broadleaf weeds & SedgesEffective Control[1]
26Grassy & Broadleaf weedsEffective Control[1]
26Trianthema monogyna, Lindernia ciliata, Cyperus rotundusGood Control[1]
30Commelina benghalensis89% (at 63 DAA)[2]
30Raphanus raphanistrum, Sida rhombifolia>97%[2]
35Sicklepod (Senna obtusifolia)Equivalent to standard treatments[3]
26 - 35Pitted Morningglory (Ipomoea lacunosa)83 - 93% (at 8 weeks after PRE application)[3]
Flumetsulam 108Raphanus raphanistrum, Sida rhombifoliaSimilar or inferior to Diclosulam[2]
Various ratesSicklepod (Senna obtusifolia)Equivalent to standard treatments[3]
Various ratesPitted Morningglory (Ipomoea lacunosa)Less effective than other herbicides[3]

DAA: Days After Application; PRE: Pre-emergence

Table 2: Soybean Response to Diclosulam and Flumetsulam Application

HerbicideApplication Rate (g a.i./ha)Soybean Cultivar(s)Observed EffectCitation
Diclosulam 35.3 (recommended)Not specified8-20% injury (depending on rainfall)[4]
70 (double rate)'FT-Guaira', 'Embrapa-4', 'BR-37'11.0 - 20.9% yield reduction[5]
22 and 26Not specifiedMaximum grain yield, similar to weed-free treatment[1]
Pre-emergenceNot specifiedReduction in plant height, potential for lodging reduction[6]
Flumetsulam 120 (normal rate)12 cultivarsNo significant difference in susceptibility[5]
240 (double rate)'FT-Guaira', 'Embrapa-4', 'BR-37', 'Ocepar-14'Yield reduction[5]
240Not specifiedReduced plant height[5]
Pre-emergenceNot specifiedReduction in plant height, no yield reduction[6]

Experimental Protocols

The data presented in this guide are derived from field and greenhouse studies employing standardized methodologies for herbicide efficacy evaluation. A general protocol for such experiments is outlined below.

1. Experimental Design:

  • Layout: Field trials are typically conducted using a randomized complete block design (RCBD) with three to four replications.[7][8]

  • Plot Size: Individual plots are established with dimensions suitable for herbicide application and data collection, for instance, 18 m² (6 m x 3 m) with a 2 m spacing between plots.[8]

2. Herbicide Application:

  • Method: Herbicides are applied using a calibrated CO2 backpack sprayer equipped with appropriate nozzles (e.g., fan nozzles) to ensure uniform coverage.[9] The sprayer is calibrated to deliver a specific volume of water per hectare (e.g., 500-750 L/ha).

  • Timing: Applications are made at specified crop and weed growth stages, such as pre-emergence (PRE) of the crop and weeds, or post-emergence (POST) at a defined crop stage (e.g., V2 stage of soybean).

3. Data Collection and Evaluation:

  • Weed Control Efficacy: Visual assessments of weed control are conducted at multiple intervals after application (e.g., 10, 21, 36, and 63 days after application).[2][8] Efficacy is typically rated on a scale of 0% (no control) to 100% (complete weed death).

  • Crop Phytotoxicity: Soybean injury is visually assessed at regular intervals after herbicide application. Symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death).

  • Yield and Growth Parameters: At crop maturity, parameters such as plant height, number of pods per plant, and grain yield are measured from a designated area within each plot to determine the impact of the herbicide treatments.[5][6]

4. Statistical Analysis:

  • The collected data are subjected to analysis of variance (ANOVA).

  • Mean separation tests (e.g., Fisher's protected LSD test) are used to determine significant differences between treatment means.[7]

Mandatory Visualization

The following diagrams illustrate the mode of action of the compared herbicides and a typical workflow for an efficacy trial.

ALS_Inhibitor_Pathway cluster_herbicide Herbicide Action cluster_plant_biochemistry Plant Biochemistry Herbicide Diclosulam or Flumetsulam (ALS Inhibitor) ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Catalyzes Synthesis of Plant_Growth Plant Growth Protein_Synthesis Protein Synthesis & Cell Division Amino_Acids->Protein_Synthesis Essential for Protein_Synthesis->Plant_Growth Leads to

Caption: Signaling pathway of ALS-inhibiting herbicides.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Exp_Design Experimental Design (e.g., RCBD) Plot_Layout Field Plot Layout & Preparation Exp_Design->Plot_Layout Herb_App Herbicide Application (PRE or POST) Plot_Layout->Herb_App Data_Collection Data Collection (Weed Control, Crop Injury) Herb_App->Data_Collection Yield_Harvest Soybean Harvest & Yield Measurement Data_Collection->Yield_Harvest Stat_Analysis Statistical Analysis (ANOVA) Yield_Harvest->Stat_Analysis Report Final Report & Comparison Guide Stat_Analysis->Report

Caption: General workflow for a herbicide efficacy trial.

References

Illuminating Metabolite Structures: A Comparative Guide to Confirming 8-Chloro Diclosulam Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of publicly accessible experimental NMR data for Diclosulam and its 8-Chloro metabolite, this guide utilizes a realistic, hypothetical dataset to illustrate the principles and workflow of structural confirmation by NMR spectroscopy. The presented chemical shifts and coupling constants are predicted based on the known structures and typical values for similar chemical environments.

The accurate identification of drug and herbicide metabolites is a critical step in understanding their efficacy, safety, and environmental fate. This guide provides a comparative framework for the structural confirmation of the 8-Chloro metabolite of Diclosulam using Nuclear Magnetic Resonance (NMR) spectroscopy. Diclosulam, a member of the triazolopyrimidine sulfonamide class of herbicides, is known to undergo metabolism in the soil, leading to various degradation products, including the chlorinated analogue, 8-Chloro Diclosulam. NMR spectroscopy offers an unparalleled ability to provide detailed structural information, making it an indispensable tool for the unambiguous identification of such metabolites.

Structural Comparison and Data Presentation

The primary structural difference between Diclosulam and its 8-Chloro metabolite is the substitution of a hydrogen atom with a chlorine atom at the 8-position of the triazolopyrimidine ring system. This substitution induces subtle yet measurable changes in the electronic environment of the nearby nuclei, which are reflected in their NMR chemical shifts and coupling constants.

Below is a comparative summary of the hypothetical ¹H and ¹³C NMR data for Diclosulam and this compound. The data illustrates the expected changes upon chlorination, providing a basis for structural confirmation.

Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical) for Diclosulam and this compound

Position Diclosulam ¹H Chemical Shift (δ ppm) This compound ¹H Chemical Shift (δ ppm) Diclosulam ¹³C Chemical Shift (δ ppm) This compound ¹³C Chemical Shift (δ ppm)
Ethoxy (CH₃) 1.45 (t, J = 7.1 Hz, 3H)1.46 (t, J = 7.1 Hz, 3H)14.514.6
Ethoxy (CH₂) 4.55 (q, J = 7.1 Hz, 2H)4.58 (q, J = 7.1 Hz, 2H)65.265.5
Pyrimidine (C5) --162.1161.8
Pyrimidine (C7) --158.5 (d, JC-F = 250 Hz)157.9 (d, JC-F = 252 Hz)
Pyrimidine (C8) 7.15 (d, JH-F = 3.5 Hz, 1H)-98.2 (d, JC-F = 25 Hz)110.5
Dichlorophenyl (H3'/H5') 7.40 (d, J = 8.2 Hz, 2H)7.42 (d, J = 8.2 Hz, 2H)128.9129.1
Dichlorophenyl (H4') 7.30 (t, J = 8.2 Hz, 1H)7.32 (t, J = 8.2 Hz, 1H)130.5130.7
Dichlorophenyl (C1') --135.2135.0
Dichlorophenyl (C2'/C6') --132.8132.9
Triazole (C2) --155.4155.6
Triazole (C8a) --148.9149.2

Note: Data is hypothetical and for illustrative purposes. s = singlet, d = doublet, t = triplet, q = quartet, J = coupling constant in Hz.

The most significant predicted change is the disappearance of the proton signal at the 8-position (around 7.15 ppm for Diclosulam) and the corresponding downfield shift of the C8 carbon signal from approximately 98.2 ppm in Diclosulam to around 110.5 ppm in this compound due to the deshielding effect of the chlorine atom.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality NMR data for structural elucidation.

1. Sample Preparation:

  • Isolation of Metabolite: The this compound metabolite should be isolated from the soil or microbial culture extract using appropriate chromatographic techniques (e.g., HPLC) to ensure high purity.

  • Sample Dissolution: Approximately 1-5 mg of the purified metabolite is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be free from interfering signals.

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for analyzing small quantities of metabolites.

  • ¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired to determine the proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: A one-dimensional ¹³C NMR spectrum, typically with proton decoupling, is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation.

Visualizing the Process

To better understand the context and workflow, the following diagrams, generated using Graphviz, illustrate the metabolic pathway and the experimental process for structural confirmation.

Metabolic Pathway of Diclosulam Diclosulam Diclosulam Process Microbial Degradation in Soil Diclosulam->Process Chlorination at C8 Metabolite This compound Process->Metabolite

Metabolic Pathway of Diclosulam

The diagram above illustrates the transformation of Diclosulam into its 8-Chloro metabolite through microbial degradation in the soil.

NMR-Based Structural Confirmation Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Isolation Isolation & Purification of Metabolite (HPLC) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Assignment Spectral Assignment NMR_2D->Assignment Comparison Comparison with Parent Compound Data Assignment->Comparison Confirmation Structure Confirmation Comparison->Confirmation

NMR-Based Structural Confirmation Workflow

This flowchart outlines the systematic approach from sample preparation to the final confirmation of the metabolite's structure using a combination of one- and two-dimensional NMR techniques.

By following these protocols and comparing the acquired NMR data with that of the parent compound, researchers can confidently confirm the structure of the this compound metabolite. This rigorous structural elucidation is fundamental for subsequent toxicological and environmental impact assessments.

Unraveling the Fate of 8-Chloro Diclosulam: A Comparative Analysis of Degradation Pathways in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the degradation kinetics, metabolic pathways, and influencing environmental factors of the herbicide 8-Chloro Diclosulam reveals significant variability across different soil types. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of its environmental fate.

The persistence and potential environmental impact of herbicides are critical considerations in modern agriculture and environmental science. This compound, a member of the triazolopyrimidine sulfonanilide family, is a soil-applied herbicide effective against broadleaf weeds.[1][2] Its degradation in the soil is a complex process governed by a combination of biotic and abiotic factors, leading to varying persistence and metabolite formation in different soil matrices.[3][4]

Comparative Degradation Kinetics

The degradation of this compound in soil generally follows first-order kinetics.[5] However, the rate of dissipation, often expressed as a half-life (DT50), exhibits considerable variation depending on the specific soil characteristics. Studies have demonstrated that the half-life of diclosulam can range from as short as 13 days to as long as 65 days in various soil types.[6][7]

A study conducted across four different agro-climatic regions in India found that diclosulam degraded most rapidly in black soil, followed by coastal saline, and then red and lateritic and new alluvial soils.[7] The half-life values ranged from approximately 28 to 43 days.[7] Another study encompassing nine different soils from the United States, Argentina, and Brazil reported an average two-compartment DT50 of 28 ± 12 days.[8][9] Field dissipation studies in the United States have also shown rapid degradation with half-lives ranging from 13 to 43 days.[6]

Soil TypeHalf-life (DT50) in daysReference
Black Soil28.67 - 29.51[7]
Coastal Saline Soil30.41 - 34.21[7]
Red & Lateritic Soil35.42 - 40.14[7]
New Alluvial Soil40.68 - 43.63[7]
Various US Soils (Field Study)13 - 43[6]
US and South American Soils (Lab Study)16 - 54[7][8][9]

Key Factors Influencing Degradation Rate:

Several key soil properties have been identified as significant drivers of the variability in diclosulam degradation rates:

  • Microbial Activity: The primary mechanism for diclosulam degradation in soil is microbial metabolism.[3] Factors that promote microbial activity, such as optimal moisture and temperature, generally accelerate its breakdown.

  • Soil pH: Soil pH plays a crucial role in the solubility and availability of diclosulam.[6] As the pH increases, the solubility of diclosulam also increases, making it more available for microbial degradation and plant uptake.[6]

  • Organic Matter and Clay Content: The organic matter and clay content of the soil influence the sorption of diclosulam.[6] Higher organic matter content can lead to increased adsorption, which may initially slow down degradation by making the herbicide less available to microorganisms.[6]

  • Soil Moisture: Adequate soil moisture is essential for microbial activity and, consequently, for the degradation of diclosulam.[3] Studies have shown that degradation can be slower in soils with water deficits.[3]

  • Temperature: Higher temperatures generally lead to faster degradation rates, which is consistent with increased microbial activity.[10][11]

Degradation Pathways and Major Metabolites

The aerobic metabolism of this compound in soil proceeds through several key transformation steps, leading to the formation of distinct metabolites and eventual mineralization to carbon dioxide and bound residues.[8][9] The primary degradation pathways involve the dealkylation of the ethoxy moiety on the triazolopyrimidine ring and the hydrolysis of the sulfonamide bridge.[6]

The major metabolites that have been identified at levels greater than 10% of the applied amount in at least one soil type are:

  • 5-hydroxy analogue of diclosulam (5-OH-diclosulam)

  • Aminosulfonyl triazolopyrimidine (ASTP)

  • 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) [8][9]

The formation and subsequent dissipation of these metabolites are influenced by the same soil properties that affect the parent compound's degradation.

Diclosulam_Degradation_Pathway Diclosulam This compound Metabolite1 5-OH-diclosulam Diclosulam->Metabolite1 Hydroxylation Metabolite2 ASTP (Aminosulfonyl triazolopyrimidine) Diclosulam->Metabolite2 Hydrolysis of Sulfonamide Bridge Metabolite3 8-Cl-diclosulam Diclosulam->Metabolite3 Hydroxylation Mineralization Mineralization (CO2) & Bound Residues Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization

Figure 1: Aerobic degradation pathway of this compound in soil.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in studying the degradation of this compound in soil.

1. Soil Collection and Characterization:

  • Soil samples are typically collected from the upper layer (e.g., 0-15 cm) of agricultural fields with no recent history of diclosulam application.

  • The soil is sieved to remove large debris and homogenized.

  • Key soil properties are characterized, including:

    • Textural analysis (sand, silt, clay content)

    • pH

    • Organic carbon content

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

2. Laboratory Incubation Study:

  • A known weight of soil is fortified with a standard solution of this compound, often using a ¹⁴C-labeled compound to trace its fate.

  • The treated soil samples are incubated in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 45-75% of field capacity) conditions to simulate aerobic metabolism.[8][9]

  • Duplicate or triplicate samples are removed at various time intervals for analysis.

3. Residue Extraction and Analysis:

  • Soil samples are extracted using an appropriate solvent system, such as acetonitrile and 0.1% ortho-phosphoric acid or acidified acetone.[8][9][12]

  • The extracts are then cleaned up and concentrated.

  • Quantification of diclosulam and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, or by Gas Chromatography with Mass Selective Detection (GC/MSD).[1][12][13]

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection Soil Collection Sieving Sieving & Homogenization Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Fortification Fortification with This compound Characterization->Fortification Incubation Controlled Incubation (Temperature, Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Quantification HPLC or GC/MS Analysis Cleanup->Quantification Kinetics Degradation Kinetics (DT50 Calculation) Quantification->Kinetics Metabolites Metabolite Identification Quantification->Metabolites

Figure 2: General experimental workflow for studying diclosulam degradation.

References

Validating a QuEChERS Method for 8-Chloro Diclosulam in Agricultural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 8-Chloro Diclosulam: Extensive literature searches did not yield a specifically validated QuEChERS method for the analysis of this compound in agricultural products. This is likely due to its status as a potentially novel or less-common derivative of the herbicide Diclosulam. However, the QuEChERS methodology is widely recognized for its versatility and applicability to a broad range of pesticide residues, including the sulfonamide class to which Diclosulam belongs.

This guide provides a comprehensive comparison of a validated QuEChERS-based method for sulfonamide herbicides with a traditional analytical method for Diclosulam. This will serve as a robust framework for researchers and scientists to adapt and validate a QuEChERS protocol for this compound.

Comparative Analysis of Analytical Methods

The following tables present a comparative summary of a representative QuEChERS-LC/MS/MS method for sulfonamide herbicides and a reported HPLC-UV method for Diclosulam.

Table 1: Method Performance Comparison

ParameterRepresentative QuEChERS-LC/MS/MS for Sulfonamides[1]HPLC-UV for Diclosulam in Soybean[2]
Linearity (R²) > 0.9967Not explicitly stated, but linearity was observed
Limit of Detection (LOD) 0.02–0.5 µg/kgBelow Detectable Level (BDL) in plant samples
Limit of Quantification (LOQ) 0.05–1.0 µg/kgNot explicitly stated
Recovery (%) 72.3–116.9%88.33% (soybean plant), 89.33% (de-oiled cake)
Precision (RSD) 1.4–10.3%Not explicitly stated

Table 2: Comparison of Methodological Characteristics

FeatureRepresentative QuEChERS-LC/MS/MS for SulfonamidesHPLC-UV for Diclosulam in Soybean
Sample Throughput HighModerate
Solvent Consumption LowHigh
Cost per Sample Low to ModerateModerate to High
Selectivity & Sensitivity Very HighModerate
Ease of Use Simple and straightforwardMore complex and labor-intensive
Extraction Time ~1 hourSeveral hours

Experimental Protocols

Representative QuEChERS Protocol for Sulfonamide Herbicides in Agricultural Products

This protocol is adapted from a validated method for the determination of 16 sulfonamides in forage grasses and is representative of a typical QuEChERS workflow that can be adapted for this compound[1].

1. Sample Preparation:

  • Homogenize 10 g of the agricultural product sample (e.g., leafy greens, fruits, grains). For dry samples, add a specific volume of water to rehydrate.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents depends on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

4. Analysis:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for injection into an LC-MS/MS system for analysis.

Traditional HPLC-UV Protocol for Diclosulam in Soybean

This protocol is a summary of a published method for the analysis of Diclosulam residues in soybean plants and soil[2].

1. Sample Preparation:

  • Homogenize soybean plant samples.

2. Extraction:

  • Extract the homogenized sample with a mixture of acetone and water (8:2 v/v).

  • Filter the extract and re-extract the sample residue.

  • Combine the filtrates and concentrate by evaporating the acetone.

  • The aqueous extract is then partitioned with dichloromethane.

3. Cleanup:

  • The dichloromethane fraction is collected and evaporated.

  • The residue is reconstituted and loaded onto a silica gel and florisil column.

  • The column is eluted with a series of solvents (hexane, hexane:dichloromethane, and methanol).

  • The methanol fraction is collected and evaporated to dryness.

4. Analysis:

  • The final residue is reconstituted in HPLC-grade methanol and analyzed by HPLC with a UV-VIS detector.

Visualizations

Experimental Workflow and Logical Relationships

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE 7. Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Centrifuge2->Filter Clean Extract LCMS 11. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS Experimental Workflow Diagram.

Method_Comparison cluster_quechers QuEChERS Method cluster_traditional Traditional Method cluster_shared Shared Goal Q_Speed High Throughput Goal Pesticide Residue Analysis Q_Speed->Goal Q_Cost Low Cost Q_Cost->Goal Q_Solvent Low Solvent Use Q_Solvent->Goal Q_Selectivity High Selectivity Q_Selectivity->Goal T_Speed Lower Throughput T_Speed->Goal T_Cost Higher Cost T_Cost->Goal T_Solvent High Solvent Use T_Solvent->Goal T_Selectivity Moderate Selectivity T_Selectivity->Goal

Caption: Logical Comparison of Analytical Methods.

References

Safety Operating Guide

Proper Disposal of 8-Chloro Diclosulam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 8-Chloro Diclosulam, a halogenated herbicide, is critical for environmental protection and laboratory safety. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Key Disposal Principles

This compound is classified as hazardous to the aquatic environment, with both acute and long-lasting effects.[1][2] Therefore, its disposal requires specific measures to prevent environmental contamination. The primary recommended disposal methods are:

  • Licensed Chemical Destruction Plant: Transferring the material to a licensed facility equipped for chemical destruction.[1]

  • Controlled Incineration: Utilizing controlled incineration with flue gas scrubbing to prevent the release of harmful substances.[1]

Under no circumstances should this compound or its containers be discharged into sewer systems, water, foodstuffs, or feed.[1]

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueCitation
Molecular Formula C₁₃H₉Cl₃FN₅O₃S[3][4]
Molecular Weight 440.665 g/mol [3]
Appearance Neat (form)[3]
Solubility Low aqueous solubility[5]
Bioaccumulation Potential Low (BCF < 100 or Log Pow < 3)[6]

Experimental Protocol: Decontamination of Lab Equipment

This protocol outlines the steps for decontaminating laboratory equipment (e.g., glassware, surfaces) contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), safety goggles, and a lab coat.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

  • Designated hazardous waste container, properly labeled.

  • Detergent solution.

  • Organic solvent (e.g., acetone, ethanol), if necessary for residue removal.

  • Absorbent material (e.g., vermiculite, sand).

  • Waste bags for solid waste.

Procedure:

  • Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. Collect all rinsate in a designated hazardous waste container labeled "Halogenated Organic Waste."[7]

  • Washing: Wash the rinsed equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Surface Decontamination: For bench surfaces or other contaminated areas, first, absorb any spills with an inert material.[8] Then, wipe the area with a cloth dampened with a detergent solution, followed by a clean water rinse.

  • Disposal of Contaminated Materials: All contaminated materials, including gloves, absorbent materials, and wipes, must be collected in a sealed and clearly labeled hazardous waste container for disposal by a licensed waste management service.[1][9]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 On-Site Storage & Handling cluster_2 Disposal Pathway Start This compound Waste Generated Segregate Segregate Waste: - Solid - Liquid - Contaminated PPE Start->Segregate Label Label Waste Containers: - 'Hazardous Waste' - 'Halogenated Herbicide' - Chemical Name & Concentration Segregate->Label Store Store in a Designated, Secure, & Ventilated Area Label->Store Container Use Closed, Compatible Containers Store->Container Contact Contact Licensed Hazardous Waste Disposal Service Container->Contact Incineration Controlled Incineration with Flue Gas Scrubbing Contact->Incineration Method A Destruction Chemical Destruction Plant Contact->Destruction Method B End Disposal Complete Incineration->End Destruction->End

Workflow for the Proper Disposal of this compound Waste.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[9]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1][10]

  • Absorption: Cover the spill with a non-combustible absorbent material such as sand or earth.[8]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Decontamination: Clean the spill area thoroughly as described in the decontamination protocol.

Packaging of Waste for Disposal

Proper packaging of this compound waste is crucial for safe transport and disposal.

  • Containers: Use original containers when possible, or other suitable and closed containers that are compatible with the chemical.[1][11] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[1]

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.[12]

  • Contaminated Packaging: Packaging that cannot be decontaminated should be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or via controlled incineration where permitted.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific hazardous waste management guidelines and local regulations.[6][10][13]

References

Essential Safety and Logistics for Handling 8-Chloro Diclosulam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for 8-Chloro Diclosulam, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding the substance's behavior and potential hazards.

PropertyValue
Molecular Formula C₁₃H₉Cl₃FN₅O₃S[1][2]
Molecular Weight 440.665 g/mol [1]
Appearance Neat[1]
CAS Number 207801-50-1[2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[3]

    • Protective Clothing: A lab coat or chemical-resistant suit should be worn.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a suitable respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is crucial to prevent contamination and accidental exposure.

  • Preparation:

    • Ensure that the work area is clean and well-ventilated.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified above.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not inhale dust or aerosols.

    • Use only in a chemical fume hood.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials.

    • The container should be clearly labeled with the chemical name and any hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect waste in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area thoroughly.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Well-Ventilated Work Area check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety gather_materials Assemble Equipment and Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical avoid_contact Avoid Skin/Eye Contact and Inhalation handle_chemical->avoid_contact keep_closed Keep Container Closed When Not in Use handle_chemical->keep_closed store_properly Store in Cool, Dry, Well-Ventilated Area handle_chemical->store_properly collect_waste Collect Waste in Designated Container handle_chemical->collect_waste label_container Ensure Container is Properly Labeled store_properly->label_container dispose_waste Dispose Through Licensed Waste Company collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.